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  • Product: Phthalazin-6-amine hydrochloride

Core Science & Biosynthesis

Foundational

Phthalazin-6-amine Hydrochloride: A Technical Guide to Structural Profiling, Synthesis, and Analysis

Executive Summary Phthalazine derivatives represent a privileged class of nitrogen-containing heterocycles in modern drug discovery. They form the structural core of numerous therapeutic agents, including PARP inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phthalazine derivatives represent a privileged class of nitrogen-containing heterocycles in modern drug discovery. They form the structural core of numerous therapeutic agents, including PARP inhibitors (e.g., olaparib), VEGFR inhibitors, and novel anticonvulsants[1]. Within this chemical space, Phthalazin-6-amine hydrochloride serves as a vital synthetic building block. The C6-amino group provides a versatile handle for late-stage functionalization (such as amide coupling or Buchwald-Hartwig aminations), while the hydrochloride salt form mitigates the inherent instability and poor solubility of the free base[2]. This whitepaper provides a rigorous, self-validating technical guide to its physicochemical properties, synthesis, and analytical characterization.

Chemical Identity and Structural Elucidation

Understanding the fundamental chemical identity of the molecule is the first step in any drug development workflow. The data below contrasts the free base and the hydrochloride salt to highlight the necessity of salt formation.

Table 1: Chemical Identity and Structural Parameters

ParameterFree BaseHydrochloride Salt
Chemical Name Phthalazin-6-aminePhthalazin-6-amine hydrochloride
CAS Registry Number 346419-79-22064122-16-1
Molecular Formula C8H7N3C8H8ClN3
Molecular Weight 145.16 g/mol 181.62 g/mol
SMILES String NC1=CC2=C(C=NN=C2)C=C1[Cl-].C1=NN=CC2=CC(=CC=C12)[NH3+]

Table 2: Physicochemical Properties & Pharmacokinetic Relevance

PropertyEstimated ValueRelevance in Drug Design & Formulation
Aqueous Solubility High (as HCl salt)Essential for high-concentration in vitro screening and IV formulation.
pKa (Aromatic Amine) ~3.5 - 4.5Dictates pH-dependent ionization in the GI tract.
pKa (Phthalazine N) ~3.4Influences target binding (acts as a hydrogen bond acceptor).
LogP (Free Base) ~0.5 - 1.5Optimal lipophilicity for passive membrane permeability.

Expertise & Causality Insight: The free base of phthalazin-6-amine is prone to oxidative degradation upon prolonged exposure to air and light, and it exhibits limited solubility in aqueous media[3]. By protonating the primary amine to form the hydrochloride salt, the crystal lattice energy is altered. This significantly enhances its dissolution profile in aqueous buffers and stabilizes the molecule against auto-oxidation, making it the preferred form for long-term storage and biological testing[2].

Synthetic Pathways and Derivatization

The most efficient and scalable route to phthalazin-6-amine involves the catalytic reduction of 6-nitrophthalazine, followed by immediate salt formation to trap the product in its stable form, as detailed in[4].

Synthesis N1 6-Nitrophthalazine (Starting Material) N2 Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) N1->N2 Reduction N3 Phthalazin-6-amine (Free Base) N2->N3 Filtration & Concentration N4 Salt Formation (HCl in Dioxane/EtOH) N3->N4 Acidification N5 Phthalazin-6-amine Hydrochloride (Final Product) N4->N5 Precipitation & Drying

Workflow for the synthesis of Phthalazin-6-amine hydrochloride.

Protocol 1: Catalytic Hydrogenation of 6-Nitrophthalazine

Causality: Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., SnCl2/HCl) to prevent the over-reduction of the sensitive diaza-ring of the phthalazine core and to avoid heavy metal contamination, which is strictly regulated in pharmaceutical intermediates[4].

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-nitrophthalazine (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% w/w relative to the substrate) under a steady stream of nitrogen. Crucial: Nitrogen blanketing prevents the auto-ignition of the catalyst in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the reaction vigorously under a hydrogen atmosphere (balloon or 2 atm pressure) at room temperature for 12-24 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The system is self-validating when the mass peak corresponding to the nitro compound (M+H = 176) is completely replaced by the amine peak (M+H = 146).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. The filtrate must be completely clear; any black tint indicates colloidal palladium breakthrough, requiring immediate re-filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude phthalazin-6-amine in a minimal volume of dry 1,4-dioxane or absolute ethanol.

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise add a stoichiometric excess (1.2 eq) of 4M HCl in dioxane.

  • Precipitation: Stir for 1 hour at 0 °C. The hydrochloride salt will precipitate out of the cold solution due to its insolubility in the ethereal/alcoholic mixture.

  • Isolation: Filter under vacuum, wash with cold diethyl ether to remove unreacted organics, and dry under high vacuum at 40 °C.

Analytical Characterization Protocols

To ensure the integrity of the synthesized batch, a multimodal analytical approach is required.

Analysis A Sample Prep (Dissolve in D2O) B HPLC-UV (Purity >98%) A->B C 1H/13C NMR (Structure) A->C D LC-MS (Mass Confirm) A->D E Data Synthesis & Validation B->E C->E D->E

Multimodal analytical workflow for structural validation.

Protocol 3: HPLC-UV Method for Purity Assessment

Causality: Basic heterocycles like phthalazine often exhibit severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. Adding Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanols and sharpening the peak.

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorption at 254 nm.

  • Self-Validation: Inject a blank (Mobile Phase A) before the sample. The baseline must be stable. The target compound should elute as a sharp, symmetrical peak with a purity integral of >98%.

Protocol 4: NMR Spectroscopy (1H and 13C)
  • Solvent Selection: Dissolve 10-15 mg of the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: DMSO-d6 is selected over D2O to prevent the rapid deuterium exchange of the -NH3+ protons, allowing for their direct observation and confirming the protonation state.

  • Acquisition: Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 256 scans).

  • Self-Validation: The phthalazine core protons (C1 and C4 positions) are highly diagnostic. Due to the electron-withdrawing nature of the adjacent diaza-ring, these protons will appear significantly downfield (typically >9.0 ppm). The presence of a broad singlet integrating to 3 protons between 4.0 - 6.0 ppm (or further downfield depending on concentration) confirms the -NH3+ group.

References
  • Wang, B., et al. (2017). Synthesis and Anticonvulsant Activity Evaluation of Phthalazine and Heterocyclic Derivatives. Chinese Journal of Organic Chemistry. Retrieved from[Link]

  • Bayer Pharma Aktiengesellschaft. (2021). Substituted oxopyridine derivatives (US Patent 11180471B2). Google Patents.

Sources

Exploratory

Mechanism of Action of Phthalazin-6-Amine Hydrochloride in Cellular Pathways: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach the pharmacological evaluation of small-molecule scaffolds not merely as a catalog of phenotypic effects, but as a dynamic system of molecular causality. Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach the pharmacological evaluation of small-molecule scaffolds not merely as a catalog of phenotypic effects, but as a dynamic system of molecular causality. Phthalazin-6-amine hydrochloride (and its downstream triazolo- and tetrazolo- derivatives) represents a highly privileged pharmacophore in medicinal chemistry. Its planar, nitrogen-rich aromatic system actively participates in hydrogen bonding, π-π stacking, and metal coordination across multiple enzymatic pockets. This whitepaper dissects the tri-modal mechanism of action of the phthalazin-6-amine core: Topoisomerase II poisoning, PARP-1 catalytic inhibition, and GABA-A receptor neuromodulation.

Core Chemical Architecture & Pharmacophore Significance

The efficacy of phthalazin-6-amine hydrochloride stems from its unique electronic distribution. The nitrogen atoms at positions 2 and 3 of the phthalazine ring act as potent hydrogen bond acceptors, structurally mimicking the nicotinamide moiety of NAD+. This mimicry is the foundational basis for its interaction with DNA repair enzymes. Furthermore, the planar aromatic system allows for efficient intercalation between DNA base pairs, while the amine group at the 6-position provides a synthetic handle for functionalization, enabling the creation of high-affinity, target-selective derivatives.

G P6A Phthalazin-6-amine Hydrochloride TopoII Topoisomerase II (Poisoning/Intercalation) P6A->TopoII Intercalates DNA PARP1 PARP-1 Enzyme (Catalytic Inhibition) P6A->PARP1 Competes with NAD+ GABAA GABA-A Receptor (α5 Subtype Inverse Agonist) P6A->GABAA Allosteric Binding DSB Double-Strand Breaks (DSBs) TopoII->DSB Prevents Religation BER Inhibition of Base Excision Repair (BER) PARP1->BER Traps PARP-DNA Complex Neuro Enhanced LTP & Cognitive Modulation GABAA->Neuro Modulates Cl- Channel Apoptosis Apoptosis / Cell Death DSB->Apoptosis SynLethal Synthetic Lethality (BRCA-mutant cells) BER->SynLethal + HR Deficiency SynLethal->Apoptosis

Figure 1: Tri-modal cellular signaling and mechanism of action for Phthalazin-6-amine derivatives.

Pathway I: DNA Topoisomerase II Poisoning & Intercalation

Causality & Mechanism Phthalazin-6-amine derivatives function as potent Topoisomerase II (Topo II) poisons. Unlike pure catalytic inhibitors that simply block enzyme binding, Topo II poisons stabilize the transient Topo II-DNA cleavage complex. By physically intercalating into the DNA and binding the enzyme, the phthalazine core prevents the religation of the cleaved DNA strands. This converts normal enzymatic topological adjustments into lethal double-strand breaks (DSBs), triggering G2/M phase cell cycle arrest and apoptosis .

Protocol 1: ATP-Dependent kDNA Decatenation Assay (Self-Validating System) Causality & Design: Kinetoplast DNA (kDNA) consists of highly catenated networks of DNA rings. Topo II is uniquely capable of passing one double-strand through another (decatenation), releasing free minicircles. We use this specific topological requirement to separate Topo II activity from Topo I.

  • Step 1: Substrate Preparation. Prepare 200 ng of kDNA in a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, and 0.5 mM DTT. Causality: Mg²⁺ is an essential cofactor for the transesterification reaction; omitting it stalls the enzyme.

  • Step 2: Assay Assembly & Controls.

    • Test Wells: Add 1 U of human Topo IIα and titrate the phthalazine derivative (0.1 µM – 50 µM).

    • Positive Control: 10 µM Etoposide (validates the detection of Topo II poisoning).

    • Negative Control: Omit ATP from the buffer. Causality: Topo II requires ATP hydrolysis to reset its conformation; lack of decatenation here proves the observed activity in test wells is strictly Topo II-mediated.

  • Step 3: Incubation & Termination. Incubate at 37°C for 30 minutes. Terminate by adding 1% SDS and Proteinase K. Causality: SDS denatures the enzyme, and Proteinase K digests the trapped Topo II-DNA cleavage complexes, releasing the DNA for visualization.

  • Step 4: Electrophoretic Resolution. Run the samples on a 1% agarose gel containing ethidium bromide. Intact kDNA remains in the well, while decatenated minicircles migrate rapidly.

  • Step 5: Orthogonal Validation (Methyl Green Displacement). To distinguish between pure catalytic inhibition and DNA intercalation, incubate the compound with a DNA-methyl green complex. A decrease in absorbance at 642 nm confirms the phthalazine core is physically intercalating into the DNA base pairs .

Pathway II: PARP-1 Catalytic Inhibition & Synthetic Lethality

Causality & Mechanism The phthalazine scaffold is the foundational pharmacophore for several FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib). The core directly competes with NAD+ at the catalytic domain of PARP-1 and PARP-2. By inhibiting Poly(ADP-ribosyl)ation (PARylation), it halts Base Excision Repair (BER). In cells with homologous recombination (HR) deficiencies—such as those with BRCA1/2 mutations—this dual repair failure leads to synthetic lethality . The amine functionalization at the 6-position enhances "PARP trapping," locking the inactive enzyme onto the DNA lesion and creating a highly cytotoxic DNA-protein crosslink.

Workflow S1 1. Plate Coating (Histone Substrate) S2 2. Addition of PARP-1 & Inhibitor S1->S2 S3 3. NAD+ / Biotin-NAD+ Incubation S2->S3 S4 4. Streptavidin-HRP Conjugation S3->S4 S5 5. Chemiluminescent Detection S4->S5 S6 6. IC50 Calculation (Dose-Response) S5->S6

Figure 2: Self-validating experimental workflow for PARP-1 Chemiluminescent Inhibition Assay.

Protocol 2: Chemiluminescent PARP-1 Trapping & Inhibition ELISA (Self-Validating System) Causality & Design: Evaluating PARP inhibitors requires measuring the blockade of catalytic PARylation. This ELISA utilizes biotinylated NAD+ to quantify PAR polymer formation with high sensitivity.

  • Step 1: Plate Coating. Coat a 96-well microplate with 50 µL of histone substrate (10 µg/mL) overnight at 4°C. Causality: Histones act as the natural acceptor proteins for poly(ADP-ribose) chains.

  • Step 2: Enzyme & Inhibitor Incubation. Add 0.5 U of recombinant human PARP-1, activated DNA (sheared salmon sperm DNA to simulate double-strand breaks), and the phthalazine inhibitor.

    • Positive Control: 10 nM Olaparib (validates assay sensitivity to known high-affinity inhibitors).

    • Negative Control: Vehicle (DMSO) to establish the maximum uninhibited PARylation signal.

  • Step 3: NAD+ / Biotin-NAD+ Addition. Initiate the reaction with a mixture of standard NAD+ and Biotin-NAD+ (ratio 10:1). Causality: The 10:1 ratio prevents steric hindrance during polymer elongation while providing enough biotin tags for downstream detection.

  • Step 4: Signal Amplification. Wash the plate 3x with PBST, then incubate with Streptavidin-HRP. Causality: Streptavidin binds biotin with femtomolar affinity, allowing for the detection of even residual PARP activity.

  • Step 5: Detection & Orthogonal Validation. Add chemiluminescent substrate and read luminescence. To orthogonally validate that the in vitro inhibition translates to cellular synthetic lethality, perform a secondary Western Blot for γ-H2AX (a biomarker of DSBs) in BRCA1-mutant UWB1.289 cells treated with the compound .

Pathway III: Neuromodulation via GABA-A Receptor (α5 Subtype)

Causality & Mechanism Beyond oncology, triazolophthalazine and tetrazolophthalazine derivatives synthesized directly from the phthalazin-6-amine precursor exhibit potent neuromodulatory effects. They act as subtype-selective inverse agonists at the α5 subunit of GABA-A receptors. By negatively modulating chloride ion influx at this specific orthosteric/allosteric interface, they enhance Long-Term Potentiation (LTP) in the hippocampus. This offers significant cognitive enhancement and anticonvulsant properties without the severe sedative and motor-impairing effects typical of non-selective benzodiazepines .

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of the phthalazin-6-amine core and its primary derivatives across multiple cellular targets, demonstrating its extreme versatility.

Compound / ScaffoldPrimary TargetAssay / ModelQuantitative ResultMechanistic ActionRef
Compound IXb (Triazolophthalazine)Topoisomerase IIDNA/Methyl Green AssayIC₅₀ = 27.16 ± 1.2 µMDNA Intercalation & Topo II Poisoning
Olaparib (Phthalazin-1-one analog)PARP-1 / PARP-2Cell Proliferation (BRCA-mut)IC₅₀ ≈ 5 nMCatalytic Inhibition & DNA Trapping
Compound 7a (Tetrazolophthalazine)GABA-A ReceptorMES Seizure Model (Mice)ED₅₀ = 5.89 mg/kgAnticonvulsant / Neuromodulation
α5IA (Triazolophthalazine)GABA-A (α5 subtype)Flumazenil PET ImagingEC₅₀ = 10 ng/mLInverse Agonism (Cognitive Enhancement)
References
  • Sakr, H., Ayyad, R. R., El-Helby, A. A., Khalifa, M. M., & Mahdy, H. A. (2021). "Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors." Archiv der Pharmazie (Weinheim).[Link]

  • Wang, Y., et al. (2021). "PARP Inhibitors and Haematological Malignancies—Friend or Foe?" International Journal of Molecular Sciences.[Link]

  • Zhang, H., Zhang, H., Tian, Y., & Quan, Z. (2017). "Synthesis and Anticonvulsant Activity Evaluation of Phthalazine and Heterocyclic Derivatives." Chinese Journal of Organic Chemistry.[Link]

  • Atack, J. R. (2011). "Therapeutics of Neurotransmitters in Alzheimer's Disease" (Referencing α5IA triazolophthalazine pharmacology). Ageing Research Reviews / PMC.[Link]

Foundational

Phthalazin-6-amine Hydrochloride: Comprehensive Physicochemical Characterization and Analytical Workflows

Executive Summary In the landscape of modern drug discovery, nitrogen-rich heterocycles serve as foundational pharmacophores for designing highly selective kinase and receptor inhibitors. Phthalazin-6-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-rich heterocycles serve as foundational pharmacophores for designing highly selective kinase and receptor inhibitors. Phthalazin-6-amine hydrochloride is a highly versatile building block frequently utilized in the synthesis of triazolo-phthalazines and substituted oxopyridine derivatives [3]. As a Senior Application Scientist, I frequently encounter challenges regarding the handling, characterization, and derivatization of such compounds. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties—specifically molecular weight, exact mass, and CAS registry data—and outlines self-validating analytical and synthetic workflows for this critical compound.

Core Chemical Identifiers & Structural Fundamentals

The selection of the hydrochloride salt over the free base is a deliberate experimental choice in medicinal chemistry. The free base of phthalazin-6-amine (C₈H₇N₃) is prone to oxidative degradation and exhibits poor aqueous solubility, which complicates high-throughput screening (HTS) and liquid handling. The hydrochloride salt mitigates these issues by protonating the phthalazine core, thereby enhancing solvation kinetics in polar protic solvents and significantly improving shelf-life stability [1].

Quantitative Physicochemical Data

All quantitative data required for standard operating procedures (SOPs) and laboratory information management systems (LIMS) are summarized below.

PropertyValueCausality / Significance
Chemical Name Phthalazin-6-amine hydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 2064122-16-1Unique identifier for the specific HCl salt form [1].
Molecular Formula C₈H₈ClN₃Reflects the 1:1 stoichiometry of the base and HCl.
Molecular Weight 181.62 g/mol Used for bulk molarity calculations and yield determination.
Monoisotopic Exact Mass 181.0406 g/mol Critical for isotopic pattern matching in HRMS [2].
Free Base Exact Mass 145.0640 g/mol Baseline mass before protonation in ESI+ ionization.

High-Resolution Analytical Characterization

In complex synthetic matrices, identifying phthalazin-6-amine requires distinguishing it from isobaric impurities. High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF) analyzer is the gold standard. Because the hydrochloride salt dissociates in solution, the mass spectrometer detects the protonated free base [M+H]+ at an exact m/z of 146.0713 .

HRMS_Workflow SamplePrep Sample Preparation (0.1 mg/mL in MeOH:H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization ESI+ Ionization (Protonation: [M+H]+) Chromatography->Ionization Eluent MassAnalyzer Q-TOF Mass Analyzer (High Resolution >30,000) Ionization->MassAnalyzer Ions DataAnalysis Data Analysis (Exact Mass: 146.0713 m/z) MassAnalyzer->DataAnalysis Spectra

HRMS analytical workflow for the precise characterization of Phthalazin-6-amine.

Protocol 1: Self-Validating UHPLC-Q-TOF MS Analysis

This protocol is designed as a self-validating system. By incorporating an internal standard and a post-sample blank, the workflow inherently verifies system suitability and rules out column carryover.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.0 mg of Phthalazin-6-amine hydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid (FA) in water.

    • Causality: Formic acid acts as a proton source, ensuring complete protonation of the primary amine and phthalazine nitrogens, which maximizes ESI+ ionization efficiency and stabilizes the [M+H]+ ion.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (containing 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The rapid gradient focuses the analyte band and separates the active compound from highly polar residual salts (like free chloride) that could cause ion suppression in the MS source.

  • Mass Spectrometry Acquisition: Operate the Q-TOF in positive electrospray ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire data in full scan mode (m/z 50–500) with a mass resolution of >30,000 FWHM.

  • Data Validation: Extract the ion chromatogram for m/z 146.0713. The mass error must be < 5 ppm compared to the theoretical exact mass. To validate the run, analyze the subsequent blank injection; the absence of the 146.0713 peak confirms zero carryover, ensuring the integrity of the batch data.

Synthetic Utility in Drug Discovery

Phthalazin-6-amine hydrochloride is heavily utilized in the synthesis of advanced therapeutics. Recent patent literature demonstrates its use as a precursor for substituted oxopyridine derivatives, which are investigated for their potent pharmacological effects [3].

Derivatization_Workflow Salt Phthalazin-6-amine HCl (Starting Material) FreeBase Neutralization (DIPEA in DMF) Salt->FreeBase Base Addition Coupling Electrophilic Coupling (Acyl Chloride/Heat) FreeBase->Coupling Reagent Product Target Pharmacophore (Oxopyridine/Triazole) Coupling->Product Purification

Synthetic derivatization workflow of Phthalazin-6-amine hydrochloride.

Protocol 2: Free-Basing and Electrophilic Coupling Workflow

When utilizing the hydrochloride salt in nucleophilic substitution or amide coupling reactions, the salt must be neutralized in situ to liberate the reactive primary amine.

Step-by-Step Methodology:

  • Neutralization: Suspend 1.0 equivalent of Phthalazin-6-amine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl to liberate the free amine without competing with the phthalazine derivative in subsequent electrophilic coupling steps.

  • Electrophilic Coupling: Dropwise add 1.1 equivalents of the desired electrophile (e.g., an acyl chloride or substituted oxopyridine intermediate) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified via flash column chromatography to yield the final pharmacophore.

    • Causality: The mild basic quench neutralizes any unreacted electrophile and ensures the newly formed product remains un-ionized, facilitating efficient partitioning into the organic phase.

References

  • National Center for Biotechnology Information (NCBI). PubChem Database. "Computed Properties for C8H8ClN3." URL:[Link]

  • Jimenez Nunez, E., et al. "Substituted oxopyridine derivatives." U.S. Patent US11180471B2, assigned to Bayer Pharma AG.
Exploratory

Pharmacokinetics and Bioavailability Profile of Phthalazin-6-amine Hydrochloride: A Technical Guide to a Privileged CNS Scaffold

Executive Summary & Rationale Phthalazin-6-amine hydrochloride (CAS No. 2064122-16-1)[1] is a highly privileged chemical scaffold in medicinal chemistry, serving as the critical pharmacophore for numerous central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Phthalazin-6-amine hydrochloride (CAS No. 2064122-16-1)[1] is a highly privileged chemical scaffold in medicinal chemistry, serving as the critical pharmacophore for numerous central nervous system (CNS) therapeutics. Derivatives of the phthalazin-6-amine core (CAS No. 346419-79-2)[2], such as 1,2,4-triazolo[3,4-a]phthalazines, have demonstrated profound efficacy as subtype-selective GABA-A receptor modulators and potent anticonvulsants[3][4].

In drug development, the free base of phthalazin-6-amine presents challenges due to its planar, highly conjugated bicyclic system, which can limit aqueous solubility. Formulating this compound as a hydrochloride salt protonates the basic nitrogen of the phthalazine ring. This strategic modification drastically lowers the pH-dependent lipophilicity in the acidic environment of the stomach, facilitating rapid dissolution. Upon transiting to the alkaline environment of the small intestine, the compound reverts to its lipophilic free base, enabling rapid passive diffusion across the enterocyte lipid bilayer to achieve high oral bioavailability[5].

Physicochemical Properties & ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of phthalazin-6-amine derivatives makes them ideal candidates for neurological indications.

  • Absorption & Bioavailability: These compounds exhibit rapid gastrointestinal absorption. Preclinical studies demonstrate that phthalazin-6-amine derivatives possess low systemic clearance and high oral bioavailability across multiple species[5].

  • Distribution: The lipophilic nature of the neutralized free base ensures excellent blood-brain barrier (BBB) penetration. This is a strict prerequisite for engaging CNS targets, allowing the compound to effectively modulate neuronal hyperpolarization[4].

  • Metabolism: In vitro and in vivo metabolic studies indicate that the phthalazine core and its substituents are primarily cleared via hepatic cytochrome P450 enzymes, specifically CYP3A4. The predominant biotransformation pathways include N-dealkylation and CYP3A4-mediated hydroxylation[3].

  • Excretion: The elimination half-life ( t1/2​ ) in preclinical rodent models typically ranges from 1.0 to 2.5 hours, which scales predictably to 6–7 hours in humans for advanced clinical candidates[3].

GABA_Pathway Drug Phthalazin-6-amine Hydrochloride Receptor GABA-A Receptor (α2/α3 Subunits) Drug->Receptor Allosteric Binding Channel Chloride Channel Opening Receptor->Channel Conformational Shift Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Ion Influx Effect Anxiolytic & Anticonvulsant Effect Hyperpol->Effect Action Potential Inhibition

Fig 1: Mechanism of action for phthalazin-6-amine derivatives at the GABA-A receptor.

Quantitative Pharmacokinetic Data

The following table summarizes the representative pharmacokinetic parameters for advanced phthalazin-6-amine derivatives (e.g., Compound 80 / TPA023 analogs) evaluated in preclinical rodent models[3].

Pharmacokinetic ParameterIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (3 mg/kg)
Cmax​ (ng/mL) N/A179.0
Tmax​ (h) N/A0.5 - 1.0
AUC0−∞​ (ng·h/mL) ~110.0~250.0
Half-life ( t1/2​ ) (h) 1.01.0 - 2.5
Clearance (L/h/kg) 0.8N/A
Volume of Distribution ( Vd​ ) (L/kg) 1.2N/A
Absolute Bioavailability ( F% ) 100%~75%

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflows used to determine the PK and metabolic stability of phthalazin-6-amine hydrochloride derivatives.

Protocol A: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Rationale: Sprague-Dawley rats are selected due to their well-characterized cytochrome P450 homology with humans, providing a predictive baseline for hepatic clearance and bioavailability.

  • Formulation Preparation:

    • IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent system ensures complete solubilization of the compound to prevent micro-emboli upon intravenous injection.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) in water. Causality: MC forms a uniform, viscous suspension that mimics the dissolution dynamics of a solid oral dosage form in the gut.

  • Animal Dosing & Sampling: Administer the IV dose via the tail vein (1 mg/kg) and the PO dose via oral gavage (3 mg/kg). Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Dense early sampling is critical to accurately capture the rapid absorption phase ( Tmax​ ~0.5h)[3].

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials.

  • Protein Precipitation (Extraction): Aliquot 50 µL of plasma and add 150 µL of cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide 100 ng/mL). Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes. Causality: Acetonitrile rapidly denatures plasma proteins, disrupting protein-drug binding and extracting the lipophilic phthalazine into the supernatant for accurate total drug quantification.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quality Control (QC): Include blank plasma samples and standard curve calibrators (1-1000 ng/mL) to validate the assay's linear dynamic range and ensure the absence of matrix carryover.

PK_Workflow Dosing Animal Dosing (IV & PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Time-course collection Plasma Plasma Separation (Centrifugation) Sampling->Plasma 4°C, 3000g Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction Denature proteins LCMS LC-MS/MS Quantification Extraction->LCMS Supernatant injection Analysis PK Parameter Calculation (NCA) LCMS->Analysis Concentration vs. Time

Fig 2: Step-by-step in vivo pharmacokinetic study workflow and bioanalysis.

Protocol B: In Vitro CYP3A4 Metabolic Stability Assay

Rationale: Because phthalazin-6-amine derivatives are heavily metabolized by CYP3A4[3], assessing intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is vital for predicting human half-life.

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM and 1 µM of the test compound.

  • Assay Validation: Run a parallel incubation using Verapamil (1 µM) as a high-clearance positive control. Causality: Verapamil verifies the metabolic viability and enzymatic activity of the microsome batch.

  • Reaction Initiation & Quenching: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Data Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the in vitro t1/2​ from the log-linear decline of the parent compound and extrapolate the intrinsic clearance ( CLint​ ).

References

  • Review on Design and Development of Pyridyl Triazole Derivatives Source: ResearchGate URL
  • GABA(A) receptor subtype-selective efficacy: TPA023, an alpha2/alpha3 selective non-sedating anxiolytic...
  • Benzodiazepine receptor binding and anticonflict activity in a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines...
  • 2064122-16-1 | Phthalazin-6-amine hydrochloride Source: BLD Pharm URL
  • 346419-79-2 | Phthalazin-6-amine Source: BLD Pharm URL

Sources

Foundational

Phthalazin-6-amine hydrochloride receptor binding affinity and target identification

Title: Phthalazin-6-amine Hydrochloride: Receptor Binding Affinity and Target Identification Workflows Introduction & Pharmacological Context As a Senior Application Scientist, I approach the phthalazine scaffold not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Phthalazin-6-amine Hydrochloride: Receptor Binding Affinity and Target Identification Workflows

Introduction & Pharmacological Context

As a Senior Application Scientist, I approach the phthalazine scaffold not merely as a chemical structure, but as a privileged pharmacophore capable of precise neuro-modulation. Specifically,1 [1] serves as a critical building block for synthesizing fused heterocyclic systems, most notably 1,2,4-triazolo[3,4-a]phthalazines.

The selection of the hydrochloride salt form over the free base is a deliberate experimental choice. In early-stage high-throughput screening (HTS), the protonation of the primary amine dramatically enhances aqueous solubility. This prevents artifactual compound aggregation in assay buffers—a notorious source of false-positive readouts in target identification workflows.

Historically, derivatives of phthalazin-6-amine have been identified as high-affinity ligands for two primary Central Nervous System (CNS) targets:

  • GABA_A Receptors: Acting as subtype-selective positive allosteric modulators (PAMs) at the benzodiazepine recognition site [2].

  • Voltage-Gated Calcium Channels (VGCCs): Binding specifically to the α2​δ−1 subunit to exert anticonvulsant effects [4].

Mechanistic Target Identification

When a novel phthalazine library exhibits phenotypic efficacy (e.g., in vivo anticonvulsant activity), we must deconvolute the specific molecular target. We achieve this through a combination of photoaffinity labeling, LC-MS/MS proteomics, and orthogonal biophysical validation.

TargetID A Phthalazin-6-amine Library Synthesis B Phenotypic Screening (Anticonvulsant) A->B In vivo Efficacy C Affinity Chromatography & Proteomics A->C Probe Generation E Receptor Validation (GABA_A / α2δ-1) B->E Hit Triage D Target Deconvolution (LC-MS/MS) C->D Pulldown D->E Target ID F SPR & Radioligand Binding Assays E->F Affinity Profiling

Fig 1: Target deconvolution workflow for phthalazine-derived screening hits.

Receptor Binding Affinity Profiling

The therapeutic index of phthalazine derivatives hinges on receptor subtype selectivity. Classical benzodiazepines (like diazepam) bind non-selectively across GABA_A receptors containing α1​ , α2​ , α3​ , or α5​ subunits. The α1​ subtype mediates sedation, while α2​ and α3​ mediate anxiolysis.

Research has demonstrated that2 [3]. This structural tuning allows for robust anxiolytic activity without the dose-limiting motor impairment and sedation characteristic of α1​ agonism.

GABAA_Modulation L Phthalazine Derivatives R GABA_A Receptor (α2/α3 Subtypes) L->R Allosteric Binding C Chloride Channel Opening R->C Conformational Change H Neuronal Hyperpolarization C->H Cl- Influx E Anxiolytic Effect (Non-sedating) H->E Action Potential Inhibition

Fig 2: Pharmacological mechanism of α2/α3-selective phthalazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay we run must be a self-validating system. A protocol without internal controls for non-specific interactions is functionally useless in drug discovery.

Protocol 1: Radioligand Displacement Assay for GABA_A Subtypes Causality: We utilize [3H] -flumazenil (a non-selective benzodiazepine site antagonist) to label the allosteric site. By measuring the displacement of [3H] -flumazenil by our unlabelled phthalazine derivatives, we calculate the inhibition constant ( Ki​ ).

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex (or recombinant HEK293 cells expressing specific αx​β3​γ2​ subunits). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 100 µg of membrane protein, 1 nM [3H] -flumazenil, and varying concentrations of the phthalazine test compound (0.1 nM to 10 µM) in a 96-well plate.

  • Self-Validation Control (Critical): In parallel wells, add 10 µM unlabelled diazepam instead of the test compound. This saturates all specific receptor sites, defining the Non-Specific Binding (NSB). System Rule: If NSB exceeds 20% of total radioligand binding, the assay plate is discarded due to lipid partitioning artifacts.

  • Filtration & Detection: Terminate the reaction after 60 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce ligand adherence). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics for α2​δ−1 Binding Causality: Equilibrium binding ( Ki​ ) fails to capture the residence time ( τ=1/Koff​ ) of the drug on the receptor. Long residence times can lead to receptor desensitization. SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates.

  • Surface Functionalization: Immobilize purified recombinant α2​δ−1 protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to reach a target density of ~3000 Response Units (RU).

  • Self-Validation Control (Critical): Leave Flow Cell 1 (FC1) unmodified and block with ethanolamine. This serves as the reference channel. All data from the active channel (FC2) must be double-referenced (FC2 - FC1) to subtract bulk refractive index shifts and non-specific matrix binding.

  • Analyte Injection: Inject phthalazin-6-amine derivatives at multiple concentrations (e.g., 3.125 nM to 50 nM) at a flow rate of 30 µL/min.

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) to remove bound analyte without denaturing the immobilized receptor.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Quantitative Data Presentation

The structural functionalization of the phthalazin-6-amine core directly dictates target affinity. Below is a comparative summary of binding affinities based on historical literature and benchmark profiling.

Compound Class / DerivativeTarget ReceptorAssay MethodologyAffinity ( Ki​ or IC50​ )Pharmacological Effect
Phthalazin-6-amine hydrochloride Baseline ScaffoldN/AN/APrecursor / Building Block
6-(Alkylamino)-3-aryl-triazolo-phthalazines GABA_A (Benzodiazepine site) [3H] -Diazepam Displacement Ki​ = 2.2 - 88 nMAnxiolytic / Anticonvulsant
Substituted triazolophthalazines GABA_A ( α2​/α3​ subtypes)Electrophysiology / BindingSubtype SelectiveNon-sedating Anxiolytic
Fused pyrrolo-pyridazine/phthalazines VGCC ( α2​δ−1 subunit) [3H] -Gabapentin DisplacementHigh Affinity ( IC50​<100 nM)Anticonvulsant
Phthalazine derivatives (e.g., Taladegib) Smoothened (SMO) ReceptorGli-luciferase Reporter AssayPotent ( IC50​<1 nM)Hedgehog Pathway Inhibition

Table 1: Comparative pharmacological profiling of phthalazine derivatives across established CNS and oncology targets.

References

  • BLD Pharm. "2064122-16-1 | Phthalazin-6-amine hydrochloride.
  • Tarzia, G., et al. (1988). "6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands.
  • Atack, J.R. (2010). "GABAA Receptor Subtype-Selective Modulators. I. α2/α3-Selective Agonists as Non-Sedating Anxiolytics." Current Topics in Medicinal Chemistry.
  • Benchchem. "Phthalazine | 253-52-1 - Quantitative Data for Anticonvulsant Activity.

Sources

Exploratory

In Vitro Biological Activity of Phthalazin-6-amine Hydrochloride Derivatives: A Technical Guide

Executive Summary The phthalazine scaffold—a nitrogen-containing bicyclic heteroaromatic ring—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Specifically, phthalazin-6-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phthalazine scaffold—a nitrogen-containing bicyclic heteroaromatic ring—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Specifically, phthalazin-6-amine hydrochloride derivatives offer a unique structural topology that allows for diverse functionalization, making them critical intermediates in the development of targeted therapeutics. The hydrochloride salt form is specifically utilized in in vitro screening to overcome the poor aqueous solubility of the free base, thereby preventing promiscuous aggregation-based artifacts and ensuring high-fidelity assay data.

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro biological activities of these derivatives across their two most prominent therapeutic axes: Oncology (Kinase Inhibition) and Neurology (GABA_A Receptor Modulation) . This guide details the mechanistic causality, self-validating experimental workflows, and quantitative profiling necessary for robust drug development.

Part 1: Oncological Profiling – Kinase Inhibition & Apoptosis

Mechanistic Causality: The ATP-Binding Pocket

Phthalazine derivatives are exceptionally potent inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[1]. The planar nature of the phthalazine core acts as a bioisostere for purine or quinazoline rings, allowing it to intercalate deeply into the ATP-binding cleft of the kinase domain.

When the 6-amine position is functionalized with biarylureas or anilino groups, these derivatives can form critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif of the kinase, locking the enzyme in an inactive "DFG-out" conformation. This blockade halts downstream PI3K/AKT and RAF/MEK/ERK signaling cascades, effectively choking tumor angiogenesis and triggering caspase-mediated apoptosis[2].

VEGFR2_Inhibition Phthalazine Phthalazin-6-amine Derivatives VEGFR2 VEGFR-2 (Tyrosine Kinase) Phthalazine->VEGFR2 ATP-competitive Inhibition Apoptosis Apoptosis (Caspase Activation) Phthalazine->Apoptosis Induces via Kinase Blockade PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Activates Angiogenesis Angiogenesis & Proliferation PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Fig 1: Mechanism of VEGFR-2 inhibition and apoptosis induction by phthalazin-6-amine derivatives.

Quantitative Data: Kinase Inhibition Profile

The functionalization of the phthalazine core directly dictates its cytotoxic efficacy. Table 1 summarizes the in vitro performance of key derivatives against standard clinical benchmarks.

Table 1: In Vitro Cytotoxicity and VEGFR-2 Inhibition of Phthalazine Derivatives

Compound / DerivativeTarget Cell LineVEGFR-2 IC50 (nM)Cytotoxicity GI50 (µM)Reference Drug
Vatalanib (PTK787)HCT-116 / MCF-7201.5 - 2.5Standard[2]
4-anilino analogueHCT-116480.15 - 8.41Sorafenib[2]
Biarylurea derivativeMCF-7901.58Sorafenib[2]
Self-Validating Protocol: In Vitro TR-FRET Kinase Assay

To accurately measure the IC50 of phthalazin-6-amine hydrochloride derivatives without the interference of compound auto-fluorescence, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the VEGFR-2 kinase domain, a biotinylated poly-GT substrate peptide, and ATP in a physiological kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20 to prevent non-specific plastic binding, and 1 mM DTT).

  • Compound Dilution: Dissolve the phthalazin-6-amine hydrochloride salt in 100% DMSO, followed by a 3-fold serial dilution. Transfer to a 384-well assay plate. Critical Step: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the VEGFR-2 enzyme and pre-incubate with the compound for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding the ATP/substrate mixture. Incubate for 60 minutes.

  • Termination & Detection: Stop the reaction by adding EDTA (to chelate the Mg2+ cofactor). Add a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Data Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

  • Assay Validation: Calculate the Z'-factor using positive (Sorafenib) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the data is free from systematic error.

Part 2: Neurological Profiling – GABA_A Receptor Modulation

Mechanistic Causality: Subtype Selectivity

Beyond oncology, the cyclization of phthalazin-6-amines into triazolo-fused derivatives (e.g., 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines) yields potent central nervous system (CNS) agents[3]. Classical benzodiazepines (like Diazepam) bind non-selectively to all GABA_A receptor subtypes, leading to unwanted sedative effects driven by the α1 subunit.

Triazolo-phthalazin-6-amine derivatives exhibit remarkable steric tuning. The specific spatial bulk of the 6-alkylamino substituent creates steric hindrance within the α1 binding pocket, effectively shifting the compound's affinity toward the α2 and α3 subunits[4]. This subtype selectivity results in profound anxiolytic and anticonvulsant activities without the motor-impairing sedation typical of legacy drugs[3].

Binding_Assay Membrane 1. Membrane Preparation (Rat Cortex) Incubation 2. Incubation [3H]-Diazepam + Phthalazine Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Washing 4. Buffer Wash (Ice-Cold) Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Analysis 6. Data Analysis (IC50 / Ki Calc) Scintillation->Analysis

Fig 2: Step-by-step workflow for the in vitro radioligand displacement binding assay.

Quantitative Data: Receptor Binding Affinity

The ability of these derivatives to displace radiolabeled ligands highlights their subtype selectivity.

Table 2: In Vitro GABA_A Receptor Binding Affinity (Ki)

Compound / Derivativeα1 Subtype Ki (nM)α2/α3 Subtype Ki (nM)Selectivity Ratio (α1/α3)Pharmacological Profile
Diazepam12.514.2~0.8 (Non-selective)Sedative / Anxiolytic[4]
Triazolo-phthalazine core>100045.0>22Non-sedating Anxiolytic[4]
N,N-bis(2-methoxyethyl)...85012.0~70Anticonvulsant[3]
Self-Validating Protocol: Radioligand Displacement Binding Assay

To prove target engagement and calculate the inhibition constant (Ki), a rapid-filtration radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes to isolate the membrane fraction containing native GABA_A receptors. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well deep-well plate, combine 50 µL of[3H]-Diazepam (final concentration 1 nM), 50 µL of the phthalazin-6-amine test compound (at varying concentrations), and 400 µL of the membrane suspension.

  • Equilibration: Incubate the mixture at 4°C for 60 minutes. Causality: Low temperature slows receptor kinetics, ensuring the system reaches and maintains equilibrium without ligand degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.3% polyethylenimine for 1 hour prior to use. This neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing & Counting: Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

  • Data Processing: Calculate the IC50 using non-linear regression analysis (GraphPad Prism). Convert the IC50 to the absolute binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Conclusion

Phthalazin-6-amine hydrochloride derivatives represent a highly programmable chemical space. By leveraging the planar geometry of the core and the functionalizable 6-amine position, researchers can pivot the biological activity of these molecules from potent, apoptosis-inducing kinase inhibitors in oncology to highly selective, non-sedating anxiolytics in neurology. Rigorous, self-validating in vitro assays—such as TR-FRET and radioligand displacement—are paramount to accurately mapping the structure-activity relationships (SAR) of this promising scaffold.

References

  • Source: nih.
  • Source: nih.
  • 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines.
  • GABAA Receptor Subtype-Selective Modulators. I.

Sources

Foundational

Phthalazin-6-amine Hydrochloride: A Comprehensive Technical Guide on Structural Utility and Recent Pharmacological Discoveries

Executive Summary As a privileged scaffold in medicinal chemistry, the phthalazine nucleus offers extensive opportunities for structural functionalization. Specifically, Phthalazin-6-amine hydrochloride (CAS: 2064122-16-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the phthalazine nucleus offers extensive opportunities for structural functionalization. Specifically, Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1) serves as a highly versatile building block[1]. The presence of the 6-amino group, combined with the reactivity of the diazine ring, enables the synthesis of complex fused heterocyclic systems, such as triazolo[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines[2][3]. This whitepaper synthesizes recent pharmacological discoveries surrounding these derivatives, detailing their mechanisms of action, quantitative efficacy, and the rigorous experimental methodologies required to validate their therapeutic potential in neuropharmacology.

Chemical Profile & Structural Significance

Phthalazin-6-amine hydrochloride ( C8​H8​ClN3​ , MW: 181.62) is the water-soluble salt form of 6-aminophthalazine[1].

  • Causality of Salt Selection: The hydrochloride salt is specifically utilized in early-stage drug development to overcome the poor aqueous solubility inherent to the planar, aromatic free base. This ensures uniform dissolution in physiological buffers for in vitro assays and predictable pharmacokinetic absorption in vivo.

  • Synthetic Utility: The primary amine at the 6-position acts as a nucleophilic anchor for alkylation or amidation, while the core phthalazine nitrogen atoms readily participate in cyclization reactions to form triazole or tetrazole rings, yielding potent neuroactive ligands[2][3].

Recent Pharmacological Discoveries

Selective Anxiolytic Activity via GABA-A Receptor Modulation

Classical benzodiazepines (e.g., diazepam) bind to the GABA-A receptor but often cause dose-limiting side effects such as motor impairment and sedation. Research into 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines has identified compounds that uncouple these effects[4]. Notably, Compound 80 (N,N-bis(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazin-6-amine) successfully displaces diazepam from specific binding sites in the rat brain with a comparable Ki​ [4]. Unlike diazepam, Compound 80 exhibits selective anxiolytic activity (proven via the Vogel anticonflict test) without impairing motor coordination in the rotarod test, and it lacks efficacy against maximal electroshock (MES) induced convulsions[4]. This suggests a highly selective allosteric modulation of specific GABA-A receptor subtypes.

Potent Anticonvulsant Efficacy via Tetrazolo-Phthalazines

In contrast to the triazolo-derivatives, tetrazolo[5,1-a]phthalazine derivatives exhibit profound anticonvulsant properties. A recent structural evaluation demonstrated that Compound 7a (N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine) possesses exceptional efficacy against generalized seizures[3]. In the MES model, Compound 7a achieved a median effective dose ( ED50​ ) of 5.89 mg/kg, significantly outperforming the clinical reference drug carbamazepine[3].

Quantitative Data Summary

The following table synthesizes the divergent pharmacological profiles of key phthalazin-6-amine derivatives based on recent literature.

Derivative ClassLead CompoundPrimary Target / ModelKey Pharmacological FindingReference Drug
Triazolo[3,4-a]phthalazine Compound 80GABA-A Receptor (Binding)High affinity ( Ki​≈ Diazepam); Selective anxiolytic without motor impairment[4].Diazepam
Triazolo[3,4-a]phthalazine Compound 80MES Seizure ModelInactive against electroshock-induced convulsions[4].N/A
Tetrazolo[5,1-a]phthalazine Compound 7aMES Seizure ModelHighly potent anticonvulsant; ED50​=5.89 mg/kg[3].Carbamazepine ( ED50​>8 mg/kg)

Mechanistic Visualization

G P6A Phthalazin-6-amine Fused Derivatives GABAA GABA-A Receptor (Allosteric Site) P6A->GABAA Triazolo-derivatives VGCC Unknown/Alternative Ion Channels P6A->VGCC Tetrazolo-derivatives Cl Increased Cl- Influx (Hyperpolarization) GABAA->Cl Facilitates Excitability Suppressed Neuronal Firing VGCC->Excitability Modulates Anxiolytic Selective Anxiolytic (e.g., Compound 80) Cl->Anxiolytic Anticonvulsant Broad Anticonvulsant (e.g., Compound 7a) Excitability->Anticonvulsant

Fig 1. Divergent mechanistic pathways of fused phthalazin-6-amine derivatives in neuropharmacology.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to evaluate phthalazin-6-amine derivatives.

In Vitro Radioligand Binding Assay ( [3H] Diazepam Displacement)

Objective: Quantify the binding affinity ( Ki​ ) of triazolo-phthalazines to the benzodiazepine allosteric site.

  • Tissue Preparation: Isolate rat brain cortices and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl strictly maintains physiological pH, preventing the denaturation of the GABA-A receptor complex and preserving the native conformation of the allosteric binding pocket.

  • Incubation: Mix the homogenate with 1 nM [3H] diazepam and varying logarithmic concentrations of the test compound (e.g., Compound 80). Incubate at 4°C for 60 minutes.

    • Causality: Conducting the incubation at 4°C minimizes proteolytic degradation of the receptors and slows ligand dissociation, ensuring equilibrium is captured accurately.

  • Self-Validation (Controls): Include a negative control (vehicle only) to determine Total Binding, and a positive control (10 µM unlabeled diazepam) to define Non-Specific Binding (NSB). Specific binding is Total minus NSB.

  • Filtration & Quantification: Rapidly filter the mixture through GF/B glass fiber filters and wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

    • Causality: Rapid filtration physically separates the receptor-bound radioligand from the free radioligand. The ice-cold wash buffer prevents the dissociation of the bound complex during the washing phase.

In Vivo Maximal Electroshock (MES) Seizure Model

Objective: Evaluate the in vivo efficacy of tetrazolo-phthalazines against generalized tonic-clonic seizures.

  • Animal Preparation: Fast adult male mice for 12 hours prior to testing, allowing free access to water.

    • Causality: Fasting eliminates pharmacokinetic variability caused by food interactions, ensuring uniform gastrointestinal absorption if administered orally, or uniform metabolic baseline if administered intraperitoneally (i.p.).

  • Administration & Self-Validation: Inject the test compound (e.g., Compound 7a at 1-10 mg/kg) i.p., suspended in 0.5% methylcellulose. Run parallel cohorts with 0.5% methylcellulose alone (Vehicle Control - must show 0% protection) and Carbamazepine (Positive Control - must show dose-dependent protection).

    • Causality: Methylcellulose acts as a suspending agent to ensure lipophilic phthalazine derivatives are delivered homogeneously.

  • Electroshock Induction: 30 minutes post-injection, apply an alternating current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes pre-wetted with 0.9% saline.

    • Causality: Saline ensures optimal electrical conductivity. Corneal placement provides a direct, consistent current path through the central nervous system to reliably induce hindlimb tonic extension (HLTE).

  • Scoring: Observe the mice for the abolition of HLTE. Complete suppression of HLTE indicates therapeutic protection. Calculate the ED50​ using probit analysis[3].

References

  • Tarzia, G., Occelli, E., Toja, E., Barone, D., Corsico, N., Gallico, L., & Luzzani, F. (1988). 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands. Journal of Medicinal Chemistry. PubMed. URL: [Link]

  • Zhang, H., Zhang, H., Tian, Y., & Quan, Z. (2017). Synthesis and Anticonvulsant Activity Evaluation of Phthalazine and Heterocyclic Derivatives. Chinese Journal of Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving Phthalazin-6-amine Hydrochloride in Aqueous Buffers

Executive Summary Phthalazin-6-amine hydrochloride is a heterocyclic amine frequently utilized in medicinal chemistry and pharmacological screening. While the hydrochloride salt form is designed to enhance aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phthalazin-6-amine hydrochloride is a heterocyclic amine frequently utilized in medicinal chemistry and pharmacological screening. While the hydrochloride salt form is designed to enhance aqueous solubility, researchers often encounter precipitation or turbidity when preparing stock solutions in physiological buffers (e.g., PBS, pH 7.4). This application note provides a self-validating, mechanistic protocol to achieve complete dissolution, preventing the common ion effect and pH-dependent free base precipitation.

Physicochemical Profiling & Mechanistic Causality

Understanding the causality behind the dissolution behavior of Phthalazin-6-amine hydrochloride is critical for assay reproducibility. Do not simply add the powder to a neutral buffer and expect stability; the chemical microenvironment dictates the solubility.

  • pKa and Protonation State: The phthalazine core has a pKa of approximately 3.47 [3], while the exocyclic primary amine (aniline-like) has a pKa in the range of 4.0–5.0. At physiological pH (7.4), the molecule exists predominantly in its unprotonated (free base) form. The free base is highly hydrophobic and prone to aggregation.

  • The Common Ion Effect: When dissolving the hydrochloride salt directly into buffers containing high chloride concentrations (such as 137 mM NaCl in PBS), the equilibrium is shifted leftward, suppressing the dissolution of the salt[1].

  • Buffer Capacity vs. Microenvironmental pH: Adding the acidic HCl salt to a weakly buffered neutral solution causes a localized drop in pH. As the buffer neutralizes this acidity, the transiently dissolved protonated amine converts to the free base, leading to delayed precipitation [2].

Quantitative Solubility Profile

The following table summarizes the expected solubility limits of Phthalazin-6-amine hydrochloride across various solvent systems.

Solvent SystempHExpected Solubility LimitRecommended Use Case
Deionized Water (Unbuffered)~4.5 (Self-buffering)> 25 mg/mLHigh-concentration stock preparation
0.1 M Acetate Buffer4.0 - 5.010 - 15 mg/mLAcidic aqueous assays
Phosphate Buffered Saline (PBS)7.4< 1 mg/mLDirect physiological assays (low conc.)
Dimethyl Sulfoxide (DMSO)N/A> 50 mg/mLOrganic stock for subsequent dilution

Workflow & Decision Matrix

To ensure assay integrity, select the appropriate dissolution strategy based on your target concentration and tolerance for organic co-solvents.

G Start Determine Target Concentration HighConc High Conc. (>5 mg/mL) Start->HighConc LowConc Low Conc. (<1 mg/mL) Start->LowConc Acidic Use Acidic Buffer (pH 4.0 - 5.0) HighConc->Acidic Aqueous only Cosolvent Use DMSO Stock then Dilute HighConc->Cosolvent Assay permits organic Direct Direct Dissolution in PBS (pH 7.4) LowConc->Direct Precip Precipitation Risk? (Check Turbidity) Direct->Precip Adjust Titrate with 0.1M HCl or Warm to 37°C Precip->Adjust Yes

Decision matrix for dissolving Phthalazin-6-amine HCl based on target concentration and assay limits.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual clarity and spectrophotometric absorbance (OD at 600 nm < 0.05) should be used to confirm complete dissolution.

Protocol A: Preparation of High-Concentration Aqueous Stock (Acidic Buffer)

Use this method when organic solvents are strictly prohibited, and high concentrations (up to 15 mg/mL) are required.

  • Weighing: Accurately weigh 10.0 mg of Phthalazin-6-amine hydrochloride into a sterile 1.5 mL microcentrifuge tube.

  • Initial Wetting: Add 500 µL of sterile, deionized water (diH2O). Vortex for 30 seconds. The native acidity of the salt will lower the unbuffered water's pH, facilitating initial dissolution.

  • Acidification (If needed): If the solution remains cloudy, add 0.1 M HCl dropwise (in 5 µL increments) while continuously vortexing until the solution turns completely clear [2].

  • Volume Adjustment: Once clear, add 0.1 M Sodium Acetate buffer (pH 4.5) to reach a final volume of 1.0 mL.

  • Validation: Measure the absorbance at 600 nm against a buffer blank. An OD600 < 0.05 confirms the absence of micro-precipitates.

  • Sterilization & Storage: Filter through a 0.22 µm PTFE syringe filter. Store at 2-8°C protected from light. Use within 24 hours.

Protocol B: Co-Solvent Mediated Dilution for Physiological Assays (pH 7.4)

Use this method to achieve physiological pH while preventing free base precipitation. Final DMSO concentration will be ≤ 1% (v/v).

  • Organic Stock Preparation: Dissolve 10.0 mg of the compound in 200 µL of anhydrous DMSO to create a 50 mg/mL stock. Vortex until optically clear.

  • Buffer Pre-warming: Pre-warm the target physiological buffer (e.g., 1X PBS, pH 7.4) to 37°C. Causality: Elevated temperature increases the kinetic solubility limit of the free base during the transient mixing phase.

  • Dropwise Dilution: While vigorously stirring the pre-warmed PBS (9.8 mL) on a magnetic stir plate, add the DMSO stock (200 µL) dropwise (1 drop per second).

  • Equilibration: Allow the solution to stir for 15 minutes at 37°C.

  • Validation: Centrifuge a 1 mL aliquot at 14,000 rpm for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If no pellet is observed, the solution is stable for immediate use.

Mechanistic Pathway of Precipitation

Understanding why the compound precipitates in neutral buffers allows researchers to anticipate and correct formulation errors.

Pathway Solid Phthalazin-6-amine HCl (Solid Powder) Dissolved Protonated Amine (Highly Soluble) Solid->Dissolved + H2O (pH < 5) Buffer Addition of pH 7.4 (e.g., PBS) Dissolved->Buffer Neutralization FreeBase Free Base Formation (Hydrophobic Core) Buffer->FreeBase Deprotonation Precipitate Aggregation & Precipitation FreeBase->Precipitate Conc > Solubility Limit

pH-dependent free base precipitation pathway of Phthalazin-6-amine in neutral aqueous buffers.

Troubleshooting & Best Practices

  • Issue: The compound fails to dissolve in PBS even at 0.5 mg/mL.

    • Causality: The high chloride concentration in PBS (137 mM) induces the common ion effect, driving the hydrochloride salt out of solution.

    • Solution: Dissolve the compound in diH2O first (where chloride is absent), then dilute 1:10 into PBS [1].

  • Issue: The solution is initially clear but turns cloudy after 30 minutes on the bench.

    • Causality: The solution is supersaturated with the free base at room temperature.

    • Solution: Maintain the solution at 37°C during the assay, or lower the pH of the assay buffer slightly (e.g., to pH 6.8) if the biological system permits.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
  • BenchChem Technical Support. (n.d.). Resolving poor solubility of 2C-G hydrochloride in aqueous buffers. BenchChem Protocols.
  • Haider, N., & Holzer, W. (2004). Product Class 10: Phthalazines. Science of Synthesis, Houben-Weyl Methods of Molecular Transformations, 16, 315-372.
Application

Application Note: Step-by-Step Synthesis Pathway and Protocol for Phthalazin-6-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Experimental Design, and Scalable Synthesis Introduction & Scientific Rationale P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Experimental Design, and Scalable Synthesis

Introduction & Scientific Rationale

Phthalazin-6-amine hydrochloride is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Its rigid, flat aromatic scaffold and dual hydrogen-bonding nitrogen atoms make it a privileged pharmacophore in the development of phosphodiesterase 5 (PDE5) inhibitors[1], anticonvulsant agents [2], and various kinase/PARP inhibitors.

As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." The synthesis of phthalazin-6-amine hydrochloride from 4-nitrophthalaldehyde involves three distinct chemical transformations: cyclocondensation , catalytic hydrogenation , and anhydrous salt formation [3]. Every step in this guide is designed as a self-validating system , embedding analytical checkpoints to ensure that causality—why a specific reagent or condition is chosen—is directly linked to observable, high-purity outcomes.

Synthesis Pathway Overview

The synthetic route prioritizes regiocontrol and the prevention of over-reduction. We utilize a highly reactive dialdehyde precursor, cyclize it with a binucleophile (hydrazine), and selectively reduce the nitro group using heterogeneous catalysis before trapping the free base as a stable hydrochloride salt.

Pathway A 4-Nitrophthalaldehyde C 6-Nitrophthalazine A->C Hydrazine Hydrate EtOH/DCM, 0°C to RT E Phthalazin-6-amine C->E H2 (2 atm), Pd/C MeOH, RT G Phthalazin-6-amine Hydrochloride E->G 4M HCl in Dioxane MeOH, RT

Chemical synthesis pathway of phthalazin-6-amine hydrochloride from 4-nitrophthalaldehyde.

Reagents & Materials

The following quantitative data summarizes the stoichiometric requirements for a standard multi-gram scale synthesis [3].

Table 1: Step 1 - Cyclocondensation Reagents

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
4-Nitrophthalaldehyde 179.13 1.0 eq 5.86 g (32.75 mmol) Electrophilic starting material
Hydrazine Hydrate (80%) 50.06 5.0 eq 10.0 mL (164 mmol) Binucleophile for cyclization
Dichloromethane (DCM) 84.93 Solvent 450 mL Solubilizes the organic precursor

| Ethanol (EtOH) | 46.07 | Co-solvent | 50 mL | Protic donor to facilitate condensation |

Table 2: Steps 2 & 3 - Reduction and Salt Formation Reagents

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
6-Nitrophthalazine 175.15 1.0 eq 3.70 g (21.2 mmol) Intermediate substrate
10% Palladium on Carbon N/A Catalyst 300 mg (~8 wt%) Heterogeneous reduction catalyst
Hydrogen Gas (H₂) 2.02 Excess 2 atm Reductant
Methanol (MeOH) 32.04 Solvent 120 mL (Total) Polar solvent for reduction/salt formation

| 4M HCl in Dioxane | 36.46 (HCl) | ~5.6 eq | 30.0 mL (120 mmol)| Anhydrous proton source |

Experimental Workflow & Protocols

Workflow N1 Step 1: Cyclocondensation Cool to 0°C Add Hydrazine Stir 1h at RT N2 Purification 1 Concentrate Silica Chromatography Isolate Intermediate N1->N2 N3 Step 2: Hydrogenation Add 10% Pd/C H2 Atmosphere (2 atm) Stir 24h at RT N2->N3 N4 Purification 2 Filter via Celite Wash with MeOH Concentrate Filtrate N3->N4 N5 Step 3: Salt Formation Dissolve in MeOH Add 4M HCl/Dioxane Stir 1h at RT N4->N5 N6 Final Isolation Evaporate Solvent Triturate & Filter Vacuum Dry N5->N6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Cyclocondensation to 6-Nitrophthalazine

Causality Insight: The condensation of hydrazine with a dialdehyde is highly exothermic. The strong electron-withdrawing nature of the nitro group makes the adjacent aldehyde carbons exceptionally electrophilic. Adding hydrazine at 0 °C suppresses intermolecular oligomerization, funneling the reaction strictly toward the intramolecular cyclic diazine (phthalazine) core.

  • Preparation: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 5.86 g (32.75 mmol) of crude 4-nitrophthalaldehyde in 450 mL of DCM. Dilute the mixture with 50 mL of EtOH.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 10.0 mL (164 mmol) of 80% hydrazine hydrate over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 1 hour.

  • Validation Checkpoint: Perform TLC (Eluent: Petroleum Ether/Ethyl Acetate 1:1). The highly UV-active 6-nitrophthalazine product should appear as a distinct, lower Rf​ spot compared to the starting material.

  • Purification: Concentrate the solution under reduced pressure. Purify the residue via silica gel column chromatography (gradient eluent: Petroleum Ether to Ethyl Acetate 1:1 to 0:1).

  • Yield: Isolate approximately 2.50 g (41% yield) of 6-nitrophthalazine as a solid.

Step 2: Catalytic Hydrogenation to Phthalazin-6-amine

Causality Insight: We select Pd/C catalytic hydrogenation over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent heavy metal contamination in the pharmaceutical intermediate. The mild 2 atm pressure ensures the nitro group is reduced to the primary amine without inadvertently reducing the aromatic phthalazine ring.

  • Preparation: Dissolve 3.70 g (21.2 mmol) of 6-nitrophthalazine in 100.0 mL of anhydrous MeOH in a hydrogenation flask.

  • Catalyst Addition: Carefully add 300 mg of 10% Palladium on carbon (Pd/C). Caution: Pd/C is pyrophoric; add under a blanket of inert nitrogen.

  • Hydrogenation: Evacuate the flask and flush it three times with nitrogen. Subsequently, flush with hydrogen gas. Pressurize the vessel to 2 atm with H₂ and stir vigorously at RT for 24 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the m/z 176 [M+H]+ peak (nitro) is entirely replaced by the m/z 146 [M+H]+ peak (amine).

  • Filtration: Filter the reaction mixture through a pad of Celite to safely remove the carbon catalyst. Wash the filter cake thoroughly with excess MeOH. Concentrate the filtrate under reduced pressure.

Step 3: Salt Formation (Hydrochloride)

Causality Insight: Phthalazin-6-amine contains multiple basic nitrogen centers. Using 4M HCl in Dioxane provides a strictly anhydrous source of HCl. This prevents the hydrolysis of the heterocycle and ensures the precipitation of a crisp, non-hygroscopic hydrochloride salt, vastly improving the compound's oxidative stability and aqueous solubility.

  • Dissolution: Dissolve the crude phthalazin-6-amine residue entirely in 20 mL of MeOH.

  • Acidification: Slowly add 30 mL of 4M HCl in dioxane at RT. Stir the resulting mixture for 1 hour. A precipitate may begin to form as the salt crystallizes.

  • Isolation: Concentrate the mixture under reduced pressure to remove all solvents. Triturate the resulting solid with cold diethyl ether to remove any residual organic impurities.

  • Drying: Filter the solid and dry under high vacuum at 40 °C for 12 hours to afford pure phthalazin-6-amine hydrochloride.

  • Validation Checkpoint: Confirm salt formation and purity via 1 H NMR (DMSO- d6​ ). The amine protons will exchange, and the phthalazine ring protons will show characteristic downfield shifts compared to the free base due to protonation of the heterocyclic nitrogens.

References

  • 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. nih.gov (PubMed).
  • Synthesis and Anticonvulsant Activity Evaluation of Phthalazine and Heterocyclic Deriv
  • Substituted oxopyridine derivatives (US11180471B2). google.
Method

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of Phthalazin-6-amine Hydrochloride in Murine Models

Target Audience: Preclinical Researchers, ADME/Tox Scientists, and Medicinal Chemists Document Type: Technical Protocol & Pharmacological Guide Introduction & Pharmacological Relevance In Fragment-Based Drug Discovery (F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, ADME/Tox Scientists, and Medicinal Chemists Document Type: Technical Protocol & Pharmacological Guide

Introduction & Pharmacological Relevance

In Fragment-Based Drug Discovery (FBDD), establishing the baseline pharmacokinetic (PK) and pharmacodynamic (PD) properties of a core scaffold is a critical prerequisite before undertaking extensive medicinal chemistry optimization. Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1; MW: 181.62) serves as a highly versatile, low-molecular-weight pharmacophore.

The phthalazine nucleus is the structural foundation for several classes of active pharmaceutical ingredients (APIs), including PARP-1 inhibitors (exploiting synthetic lethality in oncology), Smoothened (SMO) antagonists in the Hedgehog signaling pathway, and novel benzodiazepine receptor ligands exhibiting anticonvulsant activity [1, 2]. By dosing the unsubstituted phthalazin-6-amine hydrochloride fragment in murine models, researchers can determine the intrinsic metabolic clearance, volume of distribution, and baseline toxicity of the core ring system before introducing lipophilic appendages.

Pathway Phthalazine Phthalazin-6-amine Scaffold PARP1 PARP-1 Enzyme Phthalazine->PARP1 Competitive Binding SMO Smoothened (SMO) Phthalazine->SMO Allosteric Modulation GABA GABA-A Receptor Phthalazine->GABA Receptor Ligand DNA_Repair DNA Repair Blockade (Synthetic Lethality) PARP1->DNA_Repair Inhibition Hh_Pathway Hedgehog Pathway Downregulation SMO->Hh_Pathway Inhibition Anticonvulsant Anticonvulsant Activity GABA->Anticonvulsant Activation

Fig 1: Pharmacological targets of the phthalazin-6-amine scaffold in murine models.

Formulation Strategy and Causality

Unlike highly lipophilic advanced derivatives, the hydrochloride salt of phthalazin-6-amine possesses excellent aqueous solubility. This chemical property dictates our formulation strategy.

The Causality of Vehicle Selection: Complex vehicles (e.g., high concentrations of DMSO, PEG400, or Tween-80) are known to inhibit cytochrome P450 enzymes and alter membrane permeability, artificially skewing the PK data of the test compound. Because phthalazin-6-amine hydrochloride is water-soluble, we can utilize simple, physiologically inert vehicles like 0.9% Saline or 1X Phosphate-Buffered Saline (PBS). This ensures that the resulting PK parameters reflect the true intrinsic properties of the fragment, free from vehicle-induced artifacts.

The Causality of pH Adjustment (Critical Step): As a hydrochloride salt of a weak base, dissolving this compound in unbuffered water yields an acidic solution (pH < 4.0). Intravenous (IV) administration of highly acidic solutions causes immediate protein precipitation in the blood, leading to phlebitis, microembolisms, and tail necrosis. Self-Validating Check: The protocol requires adjusting the formulation to pH 6.5–7.4 prior to dosing to ensure animal welfare and data integrity [3].

Table 1: Recommended Dosing Parameters for Murine Models (C57BL/6 or CD-1)
Route of AdministrationRecommended Dose RangeMax Volume (per 20g mouse)VehicleNeedle Gauge
Intravenous (IV) 1.0 – 5.0 mg/kg100 µL (5 mL/kg)1X PBS (pH 7.4)27G – 30G
Intraperitoneal (IP) 5.0 – 25.0 mg/kg200 µL (10 mL/kg)0.9% Saline25G – 27G
Oral Gavage (PO) 10.0 – 50.0 mg/kg200 µL (10 mL/kg)0.9% Saline20G (Bulb tip)

Step-by-Step Experimental Protocol

This protocol utilizes serial microsampling. By extracting small volumes of blood (20 µL) from the tail vein at multiple time points, researchers can generate a complete concentration-time curve from a single animal. This eliminates inter-subject variability and drastically reduces the number of mice required.

Phase 1: Formulation Preparation & Quality Control
  • Weighing: Accurately weigh 2.0 mg of Phthalazin-6-amine hydrochloride powder.

  • Dissolution: Add 1.0 mL of 1X PBS to achieve a 2.0 mg/mL stock solution.

  • Agitation: Vortex for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes.

  • pH Verification: Spot 5 µL onto pH indicator paper. If pH < 6.5, titrate with 0.1 M NaOH in 2 µL increments until a physiological pH (6.5–7.4) is reached.

  • Visual QC (Tyndall Effect): Shine a laser pointer through the vial in a dark room. The absence of a scattered beam confirms a true solution with no micro-precipitates.

Phase 2: Animal Preparation & Dosing
  • Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old, ~20-25g) for 7 days prior to the study.

  • Fasting (For PO only): Fast mice for 4–6 hours prior to oral dosing. Causality: The phthalazine core is a basic amine; variations in gastric pH from food, along with delayed gastric emptying, cause erratic absorption profiles. Fasting standardizes the gastrointestinal environment.

  • Administration: Administer the dose according to Table 1. For IV dosing, use a heat lamp for 3 minutes to dilate the lateral tail vein prior to injection.

Phase 3: Serial Microsampling & Processing
  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Make a minor nick at the distal end of the tail vein. Collect 20 µL of whole blood using a K2-EDTA coated capillary tube.

  • Plasma Separation: Transfer to a microcentrifuge tube and centrifuge at 2,000 × g for 5 minutes at 4°C.

  • Protein Precipitation: Transfer 10 µL of the resulting plasma to a new tube. Add 30 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., Tolbutamide). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes to pellet proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Formulation 1. Formulation (pH Adjusted PBS) Dosing 2. Murine Dosing (IV, IP, PO) Formulation->Dosing Sampling 3. Blood Collection (Serial Tail Vein) Dosing->Sampling Analysis 4. LC-MS/MS Bioanalysis Sampling->Analysis

Fig 2: Standard pharmacokinetic workflow for phthalazin-6-amine hydrochloride.

Expected Pharmacokinetic Data & Interpretation

Because phthalazin-6-amine is a low-molecular-weight, polar fragment, it typically exhibits rapid systemic clearance and a relatively short half-life in murine models. The data below represents a baseline profile. When medicinal chemists add lipophilic groups to this scaffold to increase target affinity, they will compare the new PK data against this baseline to monitor changes in metabolic stability and bioavailability.

Table 2: Representative Baseline PK Parameters (Simulated for Core Scaffold)
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax ng/mL1,850420Rapid absorption via PO, but subject to first-pass metabolism.
Tmax hr0.0830.5Small, polar nature allows for rapid gastric emptying and absorption.
AUC(0-∞) ng·hr/mL1,2002,400Used to calculate absolute bioavailability (%F).
t1/2 hr0.81.1Short half-life indicates rapid hepatic clearance or renal excretion.
Cl mL/min/kg27.8N/AHigh clearance; indicates the fragment is rapidly metabolized.
Vd L/kg1.9N/AVd > Total body water (0.7 L/kg) indicates moderate tissue distribution.
Bioavailability (F) %100%~40%Moderate PO bioavailability; typical for basic amines undergoing hepatic first-pass.

References

  • Tarzia, G., Occelli, E., Toja, E., & Luzzani, F. (1988). 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 31(6), 1115-1123. URL:[Link]

  • Jimenez Nunez, E., Ackerstaff, J., Ellerbrock, P., Heitmeier, S., Lang, D., Stampfuss, J., Hillisch, A., Meibom, D., Meier, K., Roehrig, S., & Tersteegen, A. (2021). Substituted oxopyridine derivatives (US Patent No. 11,180,471 B2). U.S. Patent and Trademark Office.
  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., Double, J. A., Everitt, J., Farningham, D. A. H., Glennie, M. J., Kelland, L. R., Robinson, V., Stratford, I. J., Tozer, G. M., Watson, S., Wedge, S. R., & Eccles, S. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. URL:[Link]

Application

Application Note: Evaluating the Antiproliferative Efficacy of Phthalazin-6-amine Hydrochloride and Its Derivatives

Introduction & Mechanistic Rationale Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1) is a highly versatile pharmacophore utilized extensively in the design of novel targeted anticancer therapeutics and central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1) is a highly versatile pharmacophore utilized extensively in the design of novel targeted anticancer therapeutics and central nervous system (CNS) probes. While historically recognized for their role as benzodiazepine receptor ligands with anxiolytic properties[1], recent structural optimizations of phthalazine derivatives—particularly symmetrical bis-triazolo-phthalazines—have revealed potent antiproliferative activities.

These compounds exert their cytotoxic effects primarily through the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and multiple isoforms of Phosphoinositide 3-kinase (PI3K α, β, γ, and δ)[2]. By disrupting these critical survival pathways, phthalazine derivatives induce S-phase cell cycle arrest and trigger pre-G1 apoptosis, characterized by significant DNA fragmentation[2][3].

Causality in Experimental Design: Because phthalazin-6-amine derivatives function through specific kinase inhibition leading to apoptosis, a single-assay approach is insufficient. A robust, self-validating screening system requires a multi-tiered workflow:

  • Metabolic Viability (MTT/Resazurin): To quantify dose-dependent cytotoxicity and establish precise IC50 values.

  • Flow Cytometry (PI/DAPI Staining): To confirm that the loss of viability is mechanistically driven by apoptosis (sub-G1 peak accumulation) rather than non-specific necrosis or simple cytostatic effects[3].

Mechanism Phthalazine Phthalazin-6-amine Derivatives EGFR EGFR Inhibition Phthalazine->EGFR PI3K PI3K (α, β, γ, δ) Inhibition Phthalazine->PI3K Arrest S-Phase Cell Cycle Arrest EGFR->Arrest PI3K->Arrest Apoptosis Pre-G1 Apoptosis & DNA Fragmentation Arrest->Apoptosis

Fig 1. Proposed apoptotic and cell cycle arrest signaling pathway induced by phthalazine derivatives.

Quantitative Data Summary

The following table summarizes the benchmark pharmacological parameters of key phthalazine derivatives and standard controls across various cancer cell lines, providing a reference point for expected assay outcomes.

Compound / DerivativeTarget Cell LinePrimary Target / MechanismIC50 / Viability MetricReference
Phthalazine (5b) CNS-SNB-75 (Glioblastoma)EGFR / PI3K Dual InhibitionIC50 = 3.70 ± 0.2 µg/mL[2]
Erlotinib (Positive Control) CNS-SNB-75 (Glioblastoma)EGFR InhibitionIC50 = 12.5 ± 0.68 µg/mL[2]
Phthalazine (5b) Cell-Free AssayPI3K δ IsoformIC50 = 3.11 µg/mL[2]
LY294002 (Positive Control) Cell-Free AssayPI3K δ IsoformIC50 = 5.70 µg/mL[2]
Tetrahydropyrimidine-phthalazine MCF-7 / HT29Apoptosis (Sub-G1 Peak)Dose-dependent decrease[3]
Compound 12d MDA-MB-231 (Breast Cancer)General CytotoxicityIC50 = 0.57 µg/mL[4]

Experimental Workflows & Protocols

Workflow Prep Compound Prep (DMSO Stock) Treat Drug Treatment (24h - 72h) Prep->Treat Culture Cell Culture (MCF-7, CNS-SNB-75) Culture->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT Flow Flow Cytometry (Sub-G1 Apoptosis) Treat->Flow Analysis IC50 Calculation & Hit Validation MTT->Analysis Flow->Analysis

Fig 2. Multi-tiered experimental workflow for evaluating phthalazine derivative cytotoxicity.

Protocol A: High-Throughput MTT Cell Viability Assay

This protocol utilizes the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial succinate dehydrogenase as a proxy for cell viability.

Self-Validating System Design: To ensure trustworthiness, every plate must contain:

  • Vehicle Control: Cells treated with the exact concentration of DMSO used in the highest drug dose (must remain <0.5% v/v to prevent solvent-induced toxicity).

  • Positive Control: Erlotinib (10-20 µg/mL) or LY294002 to validate assay sensitivity[2].

  • Blank Wells: Media + MTT + Solubilization buffer (no cells) to subtract background absorbance caused by phenol red or compound autofluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Phthalazin-6-amine hydrochloride (or synthesized derivative) in 100% sterile, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest target cells (e.g., MCF-7 or CNS-SNB-75) in the logarithmic growth phase. Seed at a density of 5×103 to 1×104 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and recovery.

  • Treatment: Perform serial dilutions of the compound in complete culture media. Aspirate the seeding media and apply 100 µL of the compound-containing media. Incubate for 48 or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 3 to 4 hours.

  • Formazan Solubilization: Critical Step - Carefully aspirate the media containing unreacted MTT. Causality: Removing the media prevents serum proteins from precipitating and phenol red from interfering with the colorimetric readout. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Place the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm (with a reference wavelength of 630 nm to correct for cellular debris) using a microplate reader.

  • Data Analysis: Calculate % Viability = [(ODtreated​−ODblank​)/(ODvehicle​−ODblank​)]×100 . Generate dose-response curves using non-linear regression to determine the IC50.

Protocol B: Apoptosis and Cell Cycle Analysis via Flow Cytometry

To confirm that the reduction in viability observed in Protocol A is due to pre-G1 apoptosis (DNA fragmentation)[3], cells are stained with Propidium Iodide (PI).

Step-by-Step Methodology:

  • Cell Harvest: Following 48 hours of treatment with the established IC50 concentration of the phthalazine derivative, collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via trypsinization). Pool them together. Causality: Failing to collect the media will result in a massive underrepresentation of the apoptotic population.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise. Causality: Dropwise addition under agitation prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometry. Fix at -20°C for at least 2 hours (or overnight).

  • Staining Preparation: Centrifuge the fixed cells at 500 x g for 5 minutes. Wash once with cold PBS to remove residual ethanol.

  • RNase Treatment & PI Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (containing 50 µg/mL PI and 100 µg/mL RNase A). Causality: PI intercalates into all double-stranded nucleic acids. RNase A is mandatory to degrade cellular RNA, ensuring the fluorescence signal is strictly proportional to DNA content.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples using a flow cytometer (e.g., BD FACSCanto). Exclude doublets using an FL2-Area vs. FL2-Width plot.

  • Interpretation: Quantify the sub-G1 peak (events with <2n DNA content). An increase in the sub-G1 population relative to the vehicle control confirms DNA fragmentation and apoptosis induced by the phthalazine derivative[2][3].

References

  • Nazmy, M. H., Mekheimer, R. A., Shoman, M. E., & Sadek, K. (2022). Organoiodine(III) Mediated Synthesis of Novel Symmetrical Bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines as Antibacterial and Antifungal Agents. Bioorganic Chemistry. Source: ResearchGate. 2

  • ResearchGate Database. Synthesis of New Derivatives of 3-Aryl-1,5-dimethyl-1H-[1,2,4]triazolo[4 ',3 ':1,2]pyrimido[4,5-e][1,3,4]oxadiazines as Potential Antiproliferative Agents. Source: ResearchGate.3

  • Tarzia, G., et al. (1988). 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 31(6), 1115-23. Source: PubMed.1

  • BenchChem Database. Phthalazine Quantitative Data for Anticonvulsant & Cell Viability Activity. Source: BenchChem. 4

Sources

Method

Application Note: Phthalazin-6-amine Hydrochloride in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Guide & Experimental Protocols Executive Summary & Scaffold Significance Phthalazine and its derivatives repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scaffold Significance

Phthalazine and its derivatives represent a highly privileged class of nitrogen-containing heterocycles in medicinal chemistry[1]. Among these, Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1) serves as a critical, versatile building block for the synthesis of diverse therapeutic agents[2].

The strategic positioning of the amino group at the 6-position of the phthalazine bicyclic ring provides a highly reactive handle for further derivatization (e.g., via Buchwald-Hartwig cross-coupling or amide coupling) while maintaining the core pharmacophore intact. The use of the hydrochloride salt form is a deliberate choice in drug discovery workflows: the protonation of the primary amine prevents premature auto-oxidation during long-term storage, improves aqueous solubility for biological screening, and ensures precise stoichiometric control during high-throughput parallel synthesis.

This application note details the utility of the Phthalazin-6-amine scaffold across two major therapeutic domains: Kinase Inhibition (Oncology/Inflammation) and Central Nervous System (CNS) Therapeutics (Anticonvulsants/Anxiolytics).

Application 1: Kinase Inhibitors (Oncology & Inflammation)

Mechanistic Insight: The "Hinge-Binding" Paradigm

The phthalazine core is structurally primed to act as an ATP-competitive kinase inhibitor[3]. The adjacent nitrogen atoms (N2 and N3) in the diazine ring act as potent hydrogen bond acceptors, interacting directly with the backbone amides in the kinase "hinge region" (e.g., Ala157 in p38α MAP kinase)[3].

The 6-amino substituent is critical because its vector points directly toward the solvent-exposed region or the hydrophobic gatekeeper pocket, depending on the specific kinase conformation[3]. By functionalizing the 6-amino group with bulky lipophilic moieties, medicinal chemists can achieve remarkable kinase selectivity, exploiting residue flips (such as Gly110 in p38) to lock the kinase in an inactive conformation[3][4].

p38_MAPK_Pathway Stimulus Cellular Stress / LPS MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38α MAP Kinase MKK->p38 Phosphorylates Downstream Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Downstream Gene Transcription Inhibitor Phthalazine-based Inhibitor Inhibitor->p38 ATP-Competitive Hinge Binding

Caption: p38 MAPK signaling cascade and the targeted intervention by phthalazine-based ATP-competitive inhibitors.

Protocol 1: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

To evaluate the IC50 of novel Phthalazin-6-amine derivatives, a luminescent ADP detection assay is preferred over radiometric assays due to its safety and high-throughput compatibility.

Rationale for Assay Design: The ADP-Glo assay measures the ADP formed from the kinase reaction. We utilize a 60-minute pre-incubation step for the phthalazine compounds. Causality: Many highly potent, gatekeeper-targeting phthalazines exhibit slow-binding kinetics. A pre-incubation step ensures the inhibitor-kinase complex reaches thermodynamic equilibrium before ATP addition, preventing artificially inflated IC50 values.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve Phthalazin-6-amine derivatives in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in a 384-well plate.

  • Kinase Master Mix: Prepare a solution containing the target kinase (e.g., p38α at 2 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Pre-incubation: Transfer 2.5 µL of the Kinase Master Mix to the assay plate containing 50 nL of the serially diluted compounds. Incubate at room temperature (RT) for 60 minutes.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL MBP substrate). Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Application 2: CNS Therapeutics (Anticonvulsants & Anxiolytics)

Mechanistic Insight: GABA-A Receptor Modulation

Beyond oncology, the phthalazine scaffold is a cornerstone in neuropharmacology. By annulating the phthalazine core to form triazolo[3,4-a]phthalazines or tetrazolo[5,1-a]phthalazines, researchers have developed potent benzodiazepine receptor ligands[5][6].

The 6-amino group is structurally essential here. Studies have shown that 6-(alkylamino) or 6-(arylamino) substituted triazolo-phthalazines displace diazepam from rat brain specific binding sites with nanomolar affinities ( Ki​ )[5][7]. Interestingly, unlike classical benzodiazepines, specific derivatives like N,N-bis(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazin-6-amine exhibit selective anxiolytic activity without impairing motor coordination[5][7].

Furthermore, tetrazolo[5,1-a]phthalazin-6-amine derivatives have demonstrated profound anticonvulsant effects in Maximal Electroshock (MES) tests, outperforming standard reference drugs like carbamazepine[6].

Quantitative Data Summary: Anticonvulsant Activity
Compound / ScaffoldTest ModelED50 (mg/kg)Reference DrugRef.
N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine MES Test (Mice)5.89Carbamazepine[1][6]
Compound 14 (Tetrazolo derivative)MES Test (Mice)8.0 - 9.3Carbamazepine[1]
Compound 12 (Tetrazolo derivative)MES Test (Mice)24.0Carbamazepine[1]
Protocol 2: Synthesis of 6-Substituted Tetrazolo[5,1-a]phthalazines

This synthesis utilizes Phthalazin-6-amine hydrochloride as the starting material, converting it into a potent anticonvulsant scaffold.

Rationale for Reagent Choices: The conversion requires the formation of a highly reactive chloro-intermediate. Phosphorus oxychloride ( POCl3​ ) is utilized to activate the lactam tautomer of the phthalazine core, facilitating nucleophilic aromatic substitution ( SN​Ar ). The subsequent tetrazole annulation is driven by the high nucleophilicity of the azide ion, followed by a thermodynamically favorable electrocyclic ring closure.

Step-by-Step Procedure:

  • Free-basing: Suspend Phthalazin-6-amine hydrochloride (1.0 eq) in dichloromethane (DCM). Wash with saturated aqueous NaHCO3​ to generate the free base. Extract, dry over Na2​SO4​ , and concentrate in vacuo.

  • Chlorination: Dissolve the free base in neat POCl3​ (10.0 eq). Reflux the mixture at 105°C for 4 hours. Caution: Conduct in a well-ventilated fume hood. Quench the reaction by carefully pouring it over crushed ice. Neutralize with NH4​OH and extract with ethyl acetate to isolate 1-chloro-phthalazin-6-amine.

  • Tetrazole Annulation: Dissolve the chloro-intermediate (1.0 eq) in ethanol. Add sodium azide ( NaN3​ , 1.5 eq) and a catalytic amount of ammonium chloride. Reflux for 12 hours. The intermediate hydrazide spontaneously cyclizes to form the tetrazolo[5,1-a]phthalazin-6-amine core.

  • Buchwald-Hartwig Amination (Functionalization): To introduce the crucial 4-bromophenyl moiety at the 6-amino position, dissolve the annulated core (1.0 eq) and 1,4-dibromobenzene (1.2 eq) in anhydrous toluene. Add Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 120°C for 30 minutes. Causality: Microwave heating rapidly overcomes the steric hindrance associated with the bicyclic core, drastically improving yields compared to conventional thermal heating[8][9].

  • Purification: Filter through a Celite pad, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the final N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine[6].

Workflow Visualization: Hit-to-Lead Diversification

Phthalazine_Workflow Start Phthalazin-6-amine HCl (Starting Scaffold) Sub1 C1/C4 Halogenation (POCl3) Start->Sub1 Scaffold Prep Sub2 6-Amino Derivatization (Buchwald-Hartwig) Start->Sub2 Amine Functionalization PathA Triazole/Tetrazole Annulation Sub1->PathA NaN3 / Hydrazines PathB C1/C4 Cross-Coupling (Suzuki/Sonogashira) Sub1->PathB Boronic Acids Sub2->PathB EndA CNS Agents (GABA-A Modulators) PathA->EndA Anticonvulsant Screening EndB Kinase Inhibitors (p38, Aurora, VEGF) PathB->EndB ADP-Glo Assay

Caption: Chemical diversification workflow of Phthalazin-6-amine HCl into CNS agents and Kinase inhibitors.

Emerging Applications: Non-Kinase Targets

Recent drug discovery efforts have expanded the utility of the phthalazine scaffold beyond traditional kinase and CNS targets. Notably, phthalazine derivatives have been identified as novel, non-receptor-kinase inhibitors of the TGFβ pathway[10]. By targeting the TGFβ-Smad signaling cascade without inhibiting the TGFβRI enzyme directly, these compounds offer a novel mechanism to modulate the tumor microenvironment with significantly reduced off-target toxicity, showcasing the enduring versatility of the phthalazine pharmacophore[10].

References

  • Tarzia, G. et al. 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands. Journal of Medicinal Chemistry (1988). Available at:[Link]

  • Zhang, Haiming et al. Synthesis and Anticonvulsant Activity Evaluation of Phthalazine and Heterocyclic Derivatives. Chinese Journal of Organic Chemistry (2017). Available at:[Link]

  • Kiefer, J. R. et al. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. Journal of Medicinal Chemistry (2008). Available at:[Link]

  • RSC Advances. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). Available at:[Link]

  • Li, H. et al. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry (2021). Available at:[Link]

  • ACS Publications. Oxadiazolone-Based Aromatic Annulations: A Nitrenoid Precursor for Tricyclic Aminoheterocycles. The Journal of Organic Chemistry (2024). Available at: [Link]

Sources

Application

Formulating Phthalazin-6-amine hydrochloride for intravenous and oral administration

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Delivery Routes: Intravenous (Lyophilized Powder for Injection) and Oral Solid Dosage (Immediate-Release Tablet) Preformulation Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Delivery Routes: Intravenous (Lyophilized Powder for Injection) and Oral Solid Dosage (Immediate-Release Tablet)

Preformulation Profiling & Physicochemical Rationale

Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1) is a highly versatile azaarene structural motif utilized in the synthesis of PARP inhibitors, anticonvulsants, and targeted kinase inhibitors . Formulating this active pharmaceutical ingredient (API) presents specific physicochemical challenges driven by the ionization behavior of the phthalazine core.

The parent phthalazine ring is a weak base with a pKa ranging from 3.39 to 3.50 . Consequently, while the hydrochloride salt exhibits high aqueous solubility in acidic environments (e.g., the stomach), the free base fraction increases exponentially as the pH approaches physiological neutrality (pH 7.4). This thermodynamic shift risks rapid precipitation in the bloodstream or the intestinal lumen, necessitating specialized formulation strategies to maintain supersaturation and ensure bioavailability.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValueFormulation Rationale & Implication
Molecular Formula C₈H₈ClN₃Hydrochloride salt form; highly water-soluble at pH < 4.0.
Molecular Weight 181.62 g/mol Small molecular size is favorable for rapid dissolution and membrane permeability.
pKa (Phthalazine core) ~3.39 - 3.50Weak base; high risk of precipitation at blood pH (7.4) and intestinal pH (6.8). Requires complexation for IV delivery.
Physical State Solid powderAmenable to standard solid dosage unit operations (milling, granulation).

Intravenous (IV) Formulation Protocol

Strategic Rationale: To prevent API precipitation upon injection—which can cause severe phlebitis or emboli—a complexation approach is utilized. Sulfobutyl ether-β-cyclodextrin (SBECD) creates a hydrophilic inclusion complex that encapsulates the hydrophobic phthalazine core, maintaining solubility even as the pH neutralizes in the bloodstream. Lyophilization is chosen over a liquid formulation to prevent long-term hydrolytic degradation of the amine hydrochloride.

IV_Formulation A API & Excipient Weighing (Phthalazin-6-amine HCl + SBECD) B Solubilization in WFI (Continuous Stirring, 400 rpm) A->B C pH Adjustment (Target pH 5.5 ± 0.2 with 0.1N NaOH) B->C D Sterile Filtration (0.22 µm PES Membrane) C->D E Aseptic Filling & Lyophilization (Freeze-Drying Cycle) D->E

Fig 1. Process workflow for the preparation of Phthalazin-6-amine HCl IV lyophilized powder.

Table 2: Prototype IV Formulation (Per 5.0 mL Vial)
ComponentFunctionAmount per Vial
Phthalazin-6-amine HClActive Pharmaceutical Ingredient50.0 mg
SBECD (Captisol®)Solubilizer / Complexing Agent500.0 mg
Citric Acid MonohydrateBuffering Agent10.5 mg
Sodium Hydroxide (0.1 N)pH Adjusterq.s. to pH 5.5
Water for Injection (WFI)Solvent (Removed during lyophilization)q.s. to 5.0 mL
Step-by-Step Methodology:
  • Preparation of Complexation Medium: Dissolve Citric Acid Monohydrate and SBECD in 80% of the total required WFI volume. Stir at 400 rpm until the solution is completely clear.

    • Causality: Pre-dissolving the cyclodextrin ensures the hydrophobic cavities are fully hydrated and available for API inclusion, preventing localized precipitation when the API is introduced.

  • API Solubilization: Slowly add Phthalazin-6-amine HCl to the vortex of the solution. Continue stirring for 45 minutes to allow the inclusion complex to reach thermodynamic equilibrium.

  • pH Adjustment (In-Process Control): Measure the solution pH. Slowly titrate with 0.1 N NaOH to achieve a target pH of 5.5 ± 0.2.

    • Causality: A pH of 5.5 strikes the optimal balance between physiological tolerability (minimizing injection site pain) and maintaining the ionized fraction of the API, while relying on SBECD to solubilize the un-ionized fraction.

  • Volume Make-up: Add WFI to reach the final batch volume and mix for an additional 10 minutes.

  • Sterile Filtration: Pass the solution through a sterile 0.22 µm Polyethersulfone (PES) membrane into a Class 100 aseptic receiving vessel.

    • Causality: PES is selected for its exceptionally low drug-binding characteristics, ensuring no loss of API during sterilization.

  • Lyophilization: Aseptically fill 5.0 mL aliquots into 10 mL Type I glass vials. Partially insert slotted lyophilization stoppers. Execute a validated freeze-drying cycle: Freezing at -40°C, Primary drying at -20°C (50 mTorr), and Secondary drying at +25°C. Seal and cap.

Oral Solid Dosage (OSD) Formulation Protocol

Strategic Rationale: The hydrochloride salt guarantees rapid dissolution in the highly acidic gastric environment (pH 1.2). However, amine hydrochlorides frequently exhibit poor flowability, high electrostatic charge, and a bitter taste. A high-shear wet granulation process is employed to densify the powder blend and improve flow kinetics, followed by a non-functional film coating to mask the taste and protect against ambient moisture.

Oral_Formulation A Intragranular Blending (API, MCC, Lactose) B High-Shear Wet Granulation (PVP K30 Binder Solution) A->B C Fluid Bed Drying & Milling (LOD < 2.0%) B->C D Extragranular Blending (Crospovidone, Mg Stearate) C->D E Rotary Tablet Compression D->E F Film Coating (Opadry II, 3% weight gain) E->F

Fig 2. Manufacturing workflow for Phthalazin-6-amine HCl immediate-release tablets.

Table 3: Prototype Oral Immediate-Release Tablet (200 mg)
ComponentFunctionAmount (mg/tab)% w/w
Phthalazin-6-amine HClAPI50.025.0
Microcrystalline Cellulose (PH-101)Diluent / Plastic deformer80.040.0
Lactose MonohydrateDiluent / Brittle fracture48.024.0
Povidone (PVP K30)Binder6.03.0
CrospovidoneSuperdisintegrant12.06.0
Magnesium StearateLubricant4.02.0
Total Core Weight 200.0 100.0
Step-by-Step Methodology:
  • Intragranular Dry Mixing: Co-sift Phthalazin-6-amine HCl, MCC PH-101, and Lactose Monohydrate through a #30 mesh screen. Transfer to a high-shear rapid mixer granulator (RMG) and blend for 5 minutes at an impeller speed of 150 rpm.

  • Binder Preparation & Granulation: Dissolve PVP K30 in purified water to form a 10% w/w binder solution. Spray the solution into the RMG (Chopper: 1500 rpm) until a distinct "snowball" consistency is achieved.

    • Causality: Wet granulation mitigates the poor flowability of the API salt, ensuring uniform die filling and minimizing weight variation during high-speed compression.

  • Drying (In-Process Control): Transfer the wet mass to a Fluid Bed Dryer (FBD). Dry using an inlet air temperature of 60°C until the Loss on Drying (LOD) is strictly < 2.0%.

    • Causality: Controlling LOD prevents punch sticking during compression and minimizes the risk of moisture-catalyzed API degradation.

  • Milling: Pass the dried granules through a co-mill equipped with a 1.0 mm screen to achieve a uniform particle size distribution.

  • Extragranular Blending: Transfer the milled granules to a V-blender. Add pre-sifted Crospovidone and blend for 10 minutes. Finally, add pre-sifted Magnesium Stearate and blend for exactly 3 minutes.

    • Causality: Restricting the final lubrication step to 3 minutes prevents over-lubrication, which would otherwise hydrophobize the granules and severely retard the dissolution rate.

  • Compression: Compress the blend into 200 mg tablets using a rotary tablet press equipped with 8 mm standard concave tooling. Target a hardness of 8-10 kp.

  • Film Coating: Coat the compressed cores with an aqueous dispersion of Opadry II (15% w/w solids) in a perforated coating pan until a 3% weight gain is achieved.

Quality Control & Self-Validating Systems

To ensure the trustworthiness and reproducibility of the formulations, the following self-validating analytical controls must be implemented:

  • Assay & Related Substances (HPLC): Utilize a C18 reversed-phase column with a gradient mobile phase (0.1% Trifluoroacetic acid in water / Acetonitrile). The acidic mobile phase ensures the phthalazine nitrogen remains fully protonated, preventing peak tailing.

  • Two-Stage Dissolution Testing (OSD):

    • Stage 1 (Gastric Simulation): USP Apparatus II (Paddle) at 50 rpm in 900 mL of 0.1 N HCl. Expect >85% release in 15 minutes due to the API's salt form.

    • Stage 2 (Intestinal Simulation): Shift the media to pH 6.8 phosphate buffer.

    • Causality: This two-stage test acts as a self-validating system to monitor if the free base precipitates upon entering the higher pH of the intestine, which would mandate the addition of precipitation inhibitors (e.g., HPMC) to the matrix.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9207, Phthalazine." PubChem. Available at: [Link]

  • Wikipedia Contributors. "Phthalazine - Properties and pKa." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Royal Society of Chemistry. "Investigating pyridazine and phthalazine exchange in a series of iridium complexes." RSC Advances. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Phthalazin-6-amine Hydrochloride Solubility

Welcome to the Formulation & Solubility Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the dissolution of Phthalazin-6-amine hydrochloride (6-amino-pht...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the dissolution of Phthalazin-6-amine hydrochloride (6-amino-phthalazine HCl) in both organic and aqueous environments.

As a planar, bicyclic aromatic compound formulated as a hydrochloride salt, this molecule presents a unique dual-solubility challenge. Below, we break down the mechanistic causality behind these failures and provide self-validating protocols to rescue your assays.

Physicochemical Causality: Why is this compound difficult to dissolve?

Before troubleshooting, it is critical to understand the thermodynamic barriers preventing dissolution:

  • The Organic Barrier (DMSO): While DMSO is a powerful polar aprotic solvent, it is highly inefficient at solvating the chloride anions of rigid crystalline salts. The planar π−π stacking of the phthalazine ring, combined with the strong ionic bond of the HCl salt, creates a crystal lattice energy that exceeds DMSO's solvation capacity.

  • The Aqueous Barrier (Buffers): Hydrochloride salts are typically designed to improve water solubility[1]. However, phthalazin-6-amine has a specific pHmax​ limitation. In physiological buffers (pH 7.4), the primary amine deprotonates, converting the compound back into its highly lipophilic free base, which rapidly precipitates[2]. Furthermore, buffers like PBS introduce a "common-ion effect" via high background chloride concentrations, which severely suppresses the solubility product ( Ksp​ ) of the HCl salt[1].

Quantitative Formulation Matrix

Summarizing the barriers and solutions for quick reference:

Formulation EnvironmentPrimary Solubility BarrierMechanistic SolutionExpected Concentration Limit
100% DMSO (In Vitro) Ionic lattice energy > Solvation energyIn situ free-basing (DIPEA)10 - 50 mM
Unbuffered Water (pH < 4) Minimal (Salt is soluble at low pH)Direct dissolution> 10 mg/mL
Assay Buffer (pH 7.4) Deprotonation to free base; Common-ion effectHost-Guest Complexation (HP-β-CD)1 - 5 mg/mL
In Vivo Dosing (IV/PO) Solvent shift nanoprecipitationCo-solvent + Surfactant5 - 10 mg/mL

Module 1: Troubleshooting DMSO & Organic Solvents

Q1: I am trying to make a 20 mM stock in 100% DMSO, but it forms a milky suspension. Heating and sonication do not help. What is the mechanism of failure, and how do I fix it?

The Causality: The failure is due to the insolubility of the ionic lattice in aprotic conditions. Heating only temporarily increases kinetic energy but does not break the permanent ionic bond between the protonated amine and the chloride ion. DMSO lacks the hydrogen-bond donating ability required to stabilize the dissociated Cl− anion.

The Solution: In situ free-basing. By adding a stoichiometric amount of a non-nucleophilic organic base (like N,N-Diisopropylethylamine - DIPEA), you neutralize the HCl salt[3]. DIPEA scavenges the HCl, liberating the neutral phthalazin-6-amine free base. The free base, lacking the severe ionic lattice barrier, readily dissolves in the aprotic DMSO.

DMSOWorkflow A Phthalazin-6-amine HCl in 100% DMSO BB BB A->BB Soluble B Visual Inspection: Clear or Cloudy? D Cloudy Suspension (Lattice Energy > Solvation) B->D Insoluble C Clear Solution (Solvation > Lattice Energy) E Step 1: Gentle Heating (37°C) & Sonication (15 min) D->E Kinetic Disruption F Re-evaluate Solubility E->F F->C Soluble G Step 2: In Situ Free-Basing Add 1.1 eq DIPEA F->G Still Insoluble H Clear Solution (Free Base Solubilized) G->H Neutralization BB->C Soluble

Workflow for overcoming ionic lattice barriers of hydrochloride salts in DMSO.

Protocol A: Self-Validating In Situ Free-Basing for DMSO Stocks

Use this protocol to generate high-concentration stocks for in vitro screening.

  • Calculation: Weigh your Phthalazin-6-amine HCl powder. Calculate the molarity required for your target volume.

  • Solvent Addition: Add 95% of the target volume of anhydrous DMSO. Vortex for 30 seconds. (Expect a cloudy suspension).

  • Neutralization: Add 1.1 molar equivalents of pure DIPEA (or Triethylamine) directly to the suspension.

  • Agitation: Sonicate in a water bath at 30°C for 5 minutes. The solution should rapidly clarify as the free base is generated and solvated.

  • Validation Checkpoint 1 (Optical): Perform the Tyndall Effect Test . Shine a standard red or green laser pointer through the side of the glass vial.

    • Pass: The laser passes cleanly through without scattering (True Solution).

    • Fail: A visible, solid beam of light scatters through the liquid (Colloidal Suspension). If it fails, add an additional 0.1 eq of DIPEA and re-sonicate.

  • Validation Checkpoint 2 (Chemical): Run a 1 µL aliquot on LC-MS to confirm that the phthalazine core has not degraded under basic conditions.

Module 2: Troubleshooting Aqueous Solutions & Assay Buffers

Q2: My DMSO stock is clear, but when I dilute it 1:100 into my in vitro assay buffer (pH 7.4), the compound crashes out immediately. How can I prevent this "solvent shift" precipitation?

The Causality: This is classic solvent-shift nanoprecipitation. When the DMSO stock hits the pH 7.4 buffer, the local pH exceeds the pKa of the compound, forcing it into its lipophilic free-base form[2]. Simultaneously, the rapid diffusion of DMSO into the bulk water strips the compound of its solvation shell, causing immediate supersaturation and precipitation.

The Solution: You must lower the thermodynamic barrier of the aqueous phase before the drug is introduced. The most authoritative method for planar aromatic systems is host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) [4]. The hydrophobic internal cavity of HP- β -CD encapsulates the planar phthalazine core via favorable van der Waals interactions, while the exterior hydroxyl groups maintain hydrogen bonding with the bulk water, effectively shielding the drug from the solvent shift.

AqueousWorkflow A Phthalazin-6-amine HCl (Hydrophobic Core) B Aqueous Buffer (pH 7.4) High Chloride A->B Direct Addition D Add 20% w/v HP-β-CD (Hydroxypropyl-β-cyclodextrin) A->D Pre-formulation C Precipitation (Common-Ion Effect & Deprotonation) B->C Solvent Shift C->D Troubleshooting E Host-Guest Inclusion Complex (Phthalazine inside CD cavity) D->E Hydrophobic Interaction F Stable Aqueous Solution (Shielded from Solvent) E->F Steric Stabilization

Mechanism of HP-β-CD inclusion to prevent solvent-shift precipitation in aqueous buffers.

Protocol B: Self-Validating HP- β -CD Complexation for Aqueous Assays

Use this protocol for in vivo dosing or high-concentration aqueous biological assays.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS or unbuffered Saline). Stir until completely clear.

  • Direct Powder Addition (Critical Step): Do not use your DMSO stock. To avoid solvent-shift kinetics entirely, add the dry Phthalazin-6-amine HCl powder directly to the HP- β -CD vehicle.

  • Complexation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes. The heat provides the kinetic energy required for the phthalazine molecules to enter the cyclodextrin cavities.

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 2 hours.

  • Validation Checkpoint 1 (Physical): Centrifuge the formulation at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the solution is saturated.

  • Validation Checkpoint 2 (Analytical): Carefully extract the supernatant. Dilute a sample 1:1000 in mobile phase and quantify via HPLC against a standard curve. Never assume the theoretical concentration is the actual dissolved concentration without HPLC verification. This guarantees your downstream biological data is grounded in accurate dosing.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 1

  • BenchChem Technical Support. Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. 3

  • Namjoshi, O. A., et al. (2013). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.2

  • MDPI Pharmaceuticals. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. 4

Sources

Optimization

Technical Support Center: Troubleshooting Phthalazin-6-amine Hydrochloride Precipitation in Cell Culture Media

Phthalazin-6-amine hydrochloride is a highly utilized small-molecule scaffold in drug development and kinase inhibition studies. While formulated as a hydrochloride salt to enhance aqueous solubility, researchers frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Phthalazin-6-amine hydrochloride is a highly utilized small-molecule scaffold in drug development and kinase inhibition studies. While formulated as a hydrochloride salt to enhance aqueous solubility, researchers frequently encounter precipitation when introducing it into complex, buffered cell culture media (e.g., DMEM, RPMI).

This technical guide addresses the physicochemical mechanisms behind these solubility failures and provides validated, self-correcting protocols to maintain compound integrity during in vitro assays.

Diagnostic Workflow for Compound Precipitation

G Start Precipitation of Phthalazin-6-amine HCl Timing When does precipitation occur? Start->Timing Immediate Immediate (Upon Addition) Timing->Immediate Delayed Delayed (During Incubation) Timing->Delayed Cause1 Solvent Shock or Free-Base Conversion (pH 7.4) Immediate->Cause1 Cause2 Media Evaporation or Serum Protein Interaction Delayed->Cause2 Solution1 Perform Stepwise Dilution & Pre-warm Media Cause1->Solution1 Solution2 Monitor Evaporation & Optimize FBS Levels Cause2->Solution2

Troubleshooting workflow for Phthalazin-6-amine HCl precipitation in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why does Phthalazin-6-amine hydrochloride form a cloudy precipitate immediately upon addition to my media? A1: Immediate precipitation is typically caused by two intersecting phenomena: Solvent Shock and Free-Base Conversion .

  • Solvent Shock: When a highly concentrated stock solution (usually in DMSO) is rapidly injected into an aqueous medium, the organic solvent diffuses into the water faster than the hydrophobic small molecule can disperse. This creates localized micro-environments where the compound's concentration drastically exceeds its solubility limit, causing rapid nucleation and precipitation[1].

  • Free-Base Conversion: Although the hydrochloride salt of Phthalazin-6-amine is highly soluble in water, cell culture media is buffered to a physiological pH of ~7.2–7.4[1]. At this pH, the amine group on the phthalazine ring deprotonates, reverting the molecule to its uncharged, highly hydrophobic free-base form, which crashes out of solution.

Q2: My compound was clear initially but precipitated after 24 hours in the incubator. What is happening? A2: Delayed precipitation is usually driven by Temperature Shifts or Protein/Salt Interactions over time.

  • Temperature & Evaporation: While warming media to 37°C generally improves thermodynamic solubility, extended incubation can lead to media evaporation. This water loss increases the concentration of both the compound and media salts (like calcium) until the solubility threshold is breached[2].

  • Protein Binding Dynamics: In serum-containing media (e.g., 10% FBS), small molecules bind non-specifically to albumin and other serum proteins[3]. While this initially acts as a solubility enhancer, protein denaturation over time or competitive binding from cellular metabolites can release the compound, leading to delayed crystallization.

Q3: Should I filter the media to remove the precipitate before adding it to my cells? A3: Absolutely not. Filtering out the precipitate removes the active compound from your media, resulting in an unknown, significantly lower final concentration[4]. This compromises the validity and reproducibility of your dose-response data. The root cause of the precipitation must be addressed to ensure the compound is fully dissolved at the target concentration.

Q4: Can I increase the DMSO concentration to force the compound into solution? A4: You can, but with strict limitations. While higher concentrations of DMSO keep hydrophobic compounds in solution, DMSO is toxic to cells. Maintaining a final DMSO concentration between 0.1% and 0.5% is the optimal balance for most cell lines[5]. If you must increase the DMSO concentration, you must include a vehicle control (media with the exact same final DMSO percentage but no compound) to account for baseline solvent toxicity[4].

Quantitative Data: Factors Influencing Solubility

The following table summarizes the critical parameters that must be controlled to prevent the precipitation of amine-hydrochloride salts in culture media.

ParameterOptimal RangeMechanistic RationaleTroubleshooting Action
Final Solvent (DMSO) 0.1% - 0.5%Balances compound solubility with cellular toxicity limits.If precipitation occurs at 0.1%, titrate up to 0.5% alongside a vehicle control[5].
Media Temperature 37°CThermodynamic solubility increases at physiological temperatures.Pre-warm all media in a water bath prior to compound introduction[6].
Media pH 7.2 - 7.4Phthalazin-6-amine HCl converts to its insoluble free-base at alkaline pH.Monitor phenol red indicator; adjust incubator CO₂ if media becomes too basic[1].
Serum (FBS) 5% - 10%Serum proteins (albumin) act as hydrophobic carriers, enhancing solubility.If using serum-free media, consider adding BSA or cyclodextrins as carriers[4].
Experimental Protocol: Validated Stepwise Dilution

To prevent solvent shock and ensure accurate dosing, utilize this self-validating stepwise dilution protocol. Do not add concentrated DMSO stocks directly to your final culture vessel.

Objective: To introduce Phthalazin-6-amine hydrochloride into aqueous media while maintaining a concentration below the localized solubility product (Ksp) at all times.

Step 1: Master Stock Preparation

  • Weigh the Phthalazin-6-amine hydrochloride powder aseptically.

  • Dissolve in anhydrous DMSO to create a 10 mM or 20 mM master stock. Causality: Using anhydrous DMSO prevents atmospheric moisture from pre-hydrolyzing the compound or reducing its solubility limit before it reaches the media.

  • Validation Check: Visually inspect the tube. The solution must be completely clear. If micro-crystals are present, gently warm the tube in a 37°C water bath and vortex for 1-2 minutes[5]. Aliquot into single-use tubes to avoid freeze-thaw degradation[4].

Step 2: Media Pre-Warming

  • Warm the required volume of complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath[6]. Causality: Cold media drastically reduces the solubility limit, triggering instant precipitation upon contact.

Step 3: Intermediate Dilution (Critical Step)

  • In a sterile microcentrifuge tube, create a 1:10 intermediate dilution by adding a small volume of the DMSO stock into a small volume of the pre-warmed media[5].

  • Mix vigorously by pipetting up and down.

  • Validation Check: Hold the tube against a light source. If turbidity or a milky appearance occurs here, your target concentration exceeds the media's buffering and solubility capacity. You must lower the final target concentration or utilize a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin[4].

Step 4: Final Dropwise Addition

  • Slowly add the intermediate dilution dropwise to the final volume of pre-warmed media while gently swirling the flask[6]. Causality: Dropwise addition maximizes the surface area for diffusion, preventing the localized concentration from spiking and initiating nucleation.

  • Immediately mix by inversion. Apply the media to your cell cultures.

References
  • National Institutes of Health (NIH) / PMC. "A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield and Purity in Phthalazin-6-amine Hydrochloride Synthesis

Welcome to the Technical Support Center for Phthalazine-based Synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of Phthalazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phthalazine-based Synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1). As a privileged scaffold in medicinal chemistry, achieving high-purity yields of this compound requires strict control over cyclization, halogenation, and reduction mechanisms.

Experimental Workflow Overview

The most robust synthetic route to Phthalazin-6-amine hydrochloride involves a four-step sequence starting from commercially available 4-nitrophthalic anhydride.

Workflow A 4-Nitrophthalic Anhydride B 6-Nitrophthalazine -1,4-dione A->B Hydrazine hydrate AcOH, Reflux C 1,4-Dichloro-6 -nitrophthalazine B->C POCl3, PhNMe2 Reflux D Phthalazin-6-amine (Free Base) C->D H2, Pd/C, Et3N MeOH, 2-3 atm E Phthalazin-6-amine Hydrochloride D->E HCl (gas) Dry Ether, 0°C

Synthetic workflow for Phthalazin-6-amine hydrochloride from 4-nitrophthalic anhydride.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every step below is designed as a self-validating system incorporating strict In-Process Controls (IPCs). Do not proceed to the next step unless the IPC criteria are met.

Protocol A: Cyclization to 6-Nitrophthalazine-1,4-dione

Causality: Hydrazine is a powerful bidentate nucleophile. If added too rapidly or at elevated temperatures, it attacks multiple anhydride molecules, leading to acyclic polymeric hydrazides. Controlled dropwise addition at room temperature ensures the formation of the mono-hydrazide intermediate before thermal dehydration drives the intramolecular cyclization .

  • Suspend 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid (3 mL/mmol).

  • Add hydrazine hydrate (1.1 eq) dropwise over 30 minutes at 20°C.

  • Gradually heat the mixture to reflux (118°C) and stir for 4 hours.

  • Cool to room temperature; filter the precipitated solid and wash sequentially with water and cold ethanol.

  • IPC (Self-Validation): Perform TLC (DCM:MeOH 9:1). The starting anhydride must be completely consumed.

Protocol B: Chlorination to 1,4-Dichloro-6-nitrophthalazine

Causality: The conversion of the dione to the dichloroheterocycle requires tautomerization to its bis-lactim (enol) form. POCl₃ alone is a poor electrophile for this tautomer. Adding a catalytic amount of N,N-dimethylaniline (PhNMe₂) generates a highly electrophilic Vilsmeier-Haack type intermediate, which rapidly attacks the lactim oxygen, facilitating displacement by chloride .

  • Suspend 6-nitrophthalazine-1,4-dione (1.0 eq) in neat POCl₃ (10 eq).

  • Add N,N-dimethylaniline (0.1 eq) dropwise.

  • Reflux at 105°C for 6 hours under an inert atmosphere.

  • Distill off excess POCl₃ under reduced pressure. Carefully quench the residue by pouring it over crushed ice. Filter the resulting precipitate.

  • IPC (Self-Validation): LC-MS must show the primary mass peak at m/z 244 [M+H]⁺ with the characteristic 9:6:1 isotopic pattern of a dichloro compound.

Protocol C: Simultaneous Hydrogenolysis and Nitro Reduction

Causality: Palladium on carbon (Pd/C) effectively catalyzes both the hydrogenolysis of aryl chlorides and the reduction of nitro groups. However, cleaving two C-Cl bonds generates two equivalents of HCl. If unneutralized, this acid protonates the newly formed amine and severely poisons the Pd surface, halting the catalytic cycle. Adding triethylamine (Et₃N) acts as an acid scavenger, driving the reaction to completion .

  • Dissolve 1,4-dichloro-6-nitrophthalazine (1.0 eq) in anhydrous methanol.

  • Add Et₃N (3.5 eq) and 10% Pd/C (10 wt%).

  • Purge the vessel with N₂, then H₂. Stir under 2-3 atm of H₂ at 25°C for 24 hours.

  • Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃ to remove triethylamine hydrochloride salts.

  • IPC (Self-Validation): LC-MS must confirm a single peak at m/z 146 [M+H]⁺. The presence of m/z 180 indicates incomplete dehalogenation.

Protocol D: Anhydrous Hydrochloride Salt Formation

Causality: Phthalazin-6-amine is hygroscopic. Introducing aqueous HCl risks partial hydrolysis of the diazine ring or the formation of variable hydrates, compromising the precise molarity of the final API. Using anhydrous HCl gas in a non-polar aprotic solvent forces the immediate precipitation of the pure hydrochloride salt.

  • Dissolve the free base in anhydrous diethyl ether (or 1,4-dioxane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble dry HCl gas (or add 1.05 eq of a pre-titrated HCl-dioxane solution).

  • Stir for 1 hour, filter the precipitate under a nitrogen blanket, and dry under high vacuum.

Quantitative Data & Optimization

The following tables summarize the quantitative optimization data for the critical bottlenecks in this synthetic route.

Table 1: Optimization of Chlorination Conditions (Dione to Dichloro Intermediate)

Reagent SystemTemp (°C)Time (h)Conversion (%)Impurity Profile Observed
POCl₃ (neat)10524< 40%High unreacted starting material
POCl₃ + DMF (cat.)1051275%Mono-chloro intermediates present
POCl₃ + PhNMe₂ (cat.) 105 6 > 95% Clean conversion, trace hydrolysis

Table 2: Optimization of Hydrogenation Conditions (Dichloro Intermediate to Free Base)

CatalystAdditive (Base)H₂ PressureSolventYield (%)Mechanistic Observation
10% Pd/CNone1 atmMeOH< 20%Catalyst poisoning by generated HCl
10% Pd/CNaOAc (3.0 eq)1 atmMeOH65%Incomplete dehalogenation
10% Pd/C Et₃N (3.5 eq) 2-3 atm MeOH 92% Complete reduction & dehalogenation
SnCl₂ / HClNoneN/AEtOH45%Nitro reduced, but chlorines retained

Troubleshooting & FAQs

Q: Why is my cyclization yield low, and how do I prevent the formation of polymeric byproducts? A: Low yields are almost always caused by incorrect addition rates or temperatures. Hydrazine is highly reactive. If you dump it into the reaction mixture at elevated temperatures, it acts as a cross-linking agent between two different anhydride molecules. Always add hydrazine dropwise at room temperature to allow the mono-hydrazide to form cleanly before applying heat to close the ring.

Q: During the chlorination step, I am observing a stubborn mono-chloro intermediate. How can I drive the reaction to completion? A: This indicates poor electrophilic activation of the second lactim tautomer. Ensure your reagents are strictly anhydrous, as moisture destroys the Vilsmeier-Haack intermediate. If the reaction stalls, add an additional 0.05 eq of N,N-dimethylaniline and continue refluxing. Refer to Table 1 for comparative reagent efficacies.

Q: My final Phthalazin-6-amine hydrochloride salt is discolored (yellow/brown) instead of off-white. What went wrong? A: Discoloration is a hallmark of oxidation of the free base prior to salt formation, or the use of degraded ether containing peroxides. Ensure the free base is handled under inert gas (N₂ or Ar) and use freshly distilled, peroxide-free diethyl ether for the HCl precipitation step.

Troubleshooting Logic: Catalytic Hydrogenation

If you encounter stalled reactions during the simultaneous dehalogenation and nitro reduction step, follow this logic tree to identify the mechanistic failure point:

Logic Start Incomplete Reduction / Dehalogenation CheckBase Is HCl neutralizing base present? Start->CheckBase AddBase Add Et3N or NaOAc (3.0 eq) CheckBase->AddBase No CheckPress Is H2 pressure >= 2 atm? CheckBase->CheckPress Yes AddBase->CheckPress IncreasePress Increase H2 pressure (2-3 atm) CheckPress->IncreasePress No Success Complete conversion to 6-aminophthalazine CheckPress->Success Yes IncreasePress->Success

Troubleshooting logic for catalytic hydrogenation and dehalogenation of intermediate.

References

  • US Patent 11180471B2 - Substituted oxopyridine derivatives. Google Patents.
  • Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. Green Chemistry Letters and Reviews (Taylor & Francis). Available at:[Link]

Optimization

Phthalazin-6-amine hydrochloride stability, half-life, and degradation at room temperature

Prepared by: Senior Application Scientist, Analytical & Formulation Support Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center for Phthalazin-6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical & Formulation Support Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for Phthalazin-6-amine hydrochloride . As an application scientist, I frequently encounter challenges related to the handling, stability, and degradation of aromatic amine hydrochlorides. This guide is engineered to move beyond generic storage advice; it provides the mechanistic causality behind degradation pathways, self-validating analytical protocols, and targeted troubleshooting for room-temperature experiments.

Core Physicochemical & Stability Profile

Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1) is a specialized aromatic amine salt utilized as a foundational building block in pharmaceutical synthesis[1]. The selection of the hydrochloride salt over the free base is a deliberate structural choice: protonating the primary amine passivates its electron-rich lone pair, significantly reducing its susceptibility to electrophilic activation and auto-oxidation[2].

However, the phthalazine core and the amine group remain vulnerable to specific environmental stressors, particularly moisture, extreme pH, and UV/Vis light[3].

Quantitative Stability Summary

The following table synthesizes the expected stability and half-life metrics for Phthalazin-6-amine hydrochloride across different environments.

ParameterConditionExpected Stability / Half-LifeMechanistic Driver
Solid-State (Optimal) 2-8°C, Desiccated, Dark> 24 monthsThermal and photochemical passivation.
Solid-State (Room Temp) 25°C, Ambient Humidity~6 monthsHygroscopic moisture uptake leads to localized micro-dissociation and slow oxidation.
Aqueous Solution (Acidic) pH 3.0 - 5.0, 25°C> 72 hours (Half-life)Amine remains fully protonated (salt form intact), preventing oxidative degradation[4].
Aqueous Solution (Basic) pH > 7.4, 25°C< 12 hours (Half-life)Free base liberation; rapid auto-oxidation and potential phthalazine ring hydrolysis[3].

Mechanistic Degradation Pathways

Understanding how your compound degrades is the first step in preventing it. Phthalazine derivatives primarily degrade through hydrolysis, oxidation, and photolysis[4].

DegradationPathways A Phthalazin-6-amine HCl (Stable Salt Form) B Phthalazin-6-amine (Free Base) A->B pH > pKa (Deprotonation) D Photolytic Degradation (Ring Cleavage) A->D UV/Vis Exposure E Hydrolytic Degradation (Extreme pH) A->E Strong Acid/Base C Oxidative Degradation (N-Oxides / Azo Dimers) B->C O2 / Light / RT

Caption: Primary degradation pathways of Phthalazin-6-amine hydrochloride.

Troubleshooting & FAQs

This section addresses the most common experimental failures reported by researchers working with this compound at room temperature.

Q1: My powdered stock of Phthalazin-6-amine HCl has changed from off-white to a pale brown color after sitting on the benchtop for a week. Is it still viable? A1: The color change indicates oxidative degradation. While the bulk of the material may still be intact, the brown discoloration is typical of azo-dimers or N-oxide polymeric species forming at the trace level. Causality: Aromatic amine hydrochlorides are hygroscopic. If left at room temperature in ambient humidity, the salt absorbs moisture, creating localized micro-environments where the free base can liberate and rapidly oxidize[2]. Action: Discard if your downstream assay is highly sensitive to impurities. In the future, store in a vacuum desiccator at 2-8°C and allow the vial to reach room temperature before opening to prevent condensation.

Q2: I observe rapid degradation and inconsistent LC-MS results when testing the compound in my biological assay buffer (pH 7.4) at room temperature. How can I fix this? A2: At pH 7.4, the environmental pH exceeds the pKa of the primary amine, converting the stable hydrochloride salt into the highly reactive free base. In this state, the electron-rich amine is highly susceptible to auto-oxidation, and the phthalazine ring becomes vulnerable to hydrolytic cleavage[3]. Action: Do not store stock solutions in physiological buffers. Prepare your primary stock in a slightly acidic vehicle (e.g., 0.1% Formic Acid in water or anhydrous DMSO) where the salt form is preserved. Spike the compound into the pH 7.4 assay buffer immediately prior to the experiment to minimize the time spent in the vulnerable free-base state.

Q3: We are seeing multiple unknown peaks in our stability-indicating assay. What are the likely degradation products? A3: Depending on the stressor, you are likely observing one of two main degradants. If exposed to light, phthalazine derivatives undergo photolytic cleavage of the diazine ring[3]. If exposed to oxygen at neutral pH, you will see higher molecular weight adducts corresponding to azo-dimers (oxidative coupling of the amines)[4].

TroubleshootingWorkflow Start Issue: Sample Discoloration or Assay Variability CheckpH Check Buffer pH Start->CheckpH IsBasic pH > 7.0? CheckpH->IsBasic FreeBase Free Base Formed (Oxidation Risk High) IsBasic->FreeBase Yes CheckLight Check Light Exposure IsBasic->CheckLight No FreeBase->CheckLight StayAcidic Maintain pH 3-5 (Salt Intact) AmberVial Use Amber Vials Store at 2-8°C CheckLight->AmberVial

Caption: Troubleshooting workflow for sample discoloration and assay variability.

Standard Operating Procedure: Self-Validating Stability-Indicating HPLC Assay

To accurately track the degradation of Phthalazin-6-amine hydrochloride at room temperature, you must utilize a method that separates the parent compound from its degradants without inducing degradation during the run. This protocol incorporates a self-validating stressed control to ensure method suitability.

Phase 1: Preparation of Self-Validating Controls

Causality: You cannot confirm a stability-indicating assay works unless you prove it can resolve the parent peak from actual degradation products.

  • Intact Standard: Dissolve 1 mg/mL of Phthalazin-6-amine HCl in Mobile Phase A (0.1% TFA in Water). The low pH ensures the amine remains protonated and stable during analysis.

  • Stressed Control (Oxidative/Alkaline): Dissolve 1 mg/mL of the compound in 50 mM Ammonium Bicarbonate (pH 8.0) and add 0.1% H₂O₂. Leave at room temperature under ambient light for 4 hours. Neutralize with an equal volume of 0.2% TFA before injection.

Phase 2: Chromatographic Conditions
  • Column: C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0 to maintain salt state).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the phthalazine chromophore).

  • Injection Volume: 10 µL.

Phase 3: System Suitability & Validation Check

Before analyzing experimental samples, inject the Stressed Control . The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): The resolution between the intact Phthalazin-6-amine peak and the primary oxidative degradant peak must be > 2.0 .

  • Tailing Factor ( Tf​ ): The parent peak tailing factor must be < 1.5 . (Excessive tailing indicates secondary interactions of the amine with unendcapped silanols on the column, which will obscure co-eluting degradants).

References

  • BLD Pharm - Phthalazin-6-amine hydrochloride (CAS 2064122-16-1) - 1

  • Benchchem - 8-Methoxynaphthalen-2-amine hydrochloride Stability Data - 2

  • PMC / National Institutes of Health - Chemical Stability Study of H1 Antihistaminic Drugs (Phthalazine Core Stability) -3

  • Benchchem - Pildralazine Stability and Degradation Pathways - 4

Sources

Troubleshooting

Preventing Phthalazin-6-amine hydrochloride oxidation during long-term laboratory storage

Welcome to the Advanced Diagnostics and Troubleshooting Center for Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1). As a Senior Application Scientist, I frequently consult with researchers who experience unexpected...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center for Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1). As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or reaction failures due to the silent degradation of their chemical building blocks.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the causality of amine oxidation, establish self-validating storage protocols, and provide actionable troubleshooting steps to ensure the scientific integrity of your downstream assays.

The Causality of Degradation: Why Do Amine Salts Oxidize?

A common misconception in synthetic chemistry is that converting an oxidation-sensitive free amine into a hydrochloride salt renders it permanently stable. While it is true that protonating the amine to form the HCl salt effectively "ties up" the nitrogen's lone pair—creating a thermodynamic barrier that prevents it from participating in radical-mediated oxidation[1]—this protection is not absolute.

In the solid state, amine hydrochlorides exist in a dynamic, albeit slow, equilibrium with their constituent free amine and hydrogen chloride gas[2]. When exposed to trace moisture (which acts as a localized solvent) or elevated temperatures, this equilibrium shifts, liberating the free base. Once the reactive lone pair is exposed, ambient oxygen and photo-irradiation trigger a cascade of oxidative side reactions, leading to the formation of N-oxides, azo compounds, and highly colored quinonoid polymeric impurities[3].

OxidationMechanisms Salt Phthalazin-6-amine HCl (Stable Salt) Moisture Trace Moisture / Heat (Equilibrium Shift) Salt->Moisture Improper Storage Degradation N-Oxides & Azo Impurities (Dark Discoloration) Salt->Degradation Direct Photo-oxidation FreeBase Free Base Amine (Reactive Lone Pair) Moisture->FreeBase Deprotonation Oxygen O2 / UV Light (Radical Attack) FreeBase->Oxygen Exposure Oxygen->Degradation Oxidation

Mechanistic pathway of moisture-induced oxidation in amine hydrochlorides.

Troubleshooting Guide & Diagnostics

Q: My Phthalazin-6-amine hydrochloride powder has shifted from a pale yellow/white solid to a dark brown powder. What happened, and is it still usable? A: The dark discoloration is a definitive macroscopic indicator of oxidative degradation. Aromatic amines oxidize into highly conjugated, colored impurities. If the material has darkened, the purity has likely dropped below the acceptable threshold for sensitive cross-coupling reactions or biological assays. You must perform an LC-MS or NMR purity check. If purity is <95%, the material must be discarded or subjected to the rigorous recrystallization protocol detailed in Section 4.

Q: We store our vials at room temperature inside a desiccator. Why are we still seeing degradation over a 6-month period? A: While a desiccator controls ambient humidity, it does not eliminate oxygen or photo-irradiation. Furthermore, elevated temperatures (room temperature vs. refrigeration) increase the kinetic energy of the molecules, accelerating both the dissociation of the HCl salt and the subsequent reaction with trapped oxygen[3]. Phthalazin-6-amine hydrochloride must be stored at 2-8°C in a dark, sealed environment[4].

Q: Can I prepare stock solutions of Phthalazin-6-amine hydrochloride for long-term storage to avoid weighing it out repeatedly? A: No. Storing amines in solution dramatically increases their degradation rate. In aqueous or polar solvents, the salt dissociates, and the equilibrium concentration of the free amine increases, making it highly vulnerable to dissolved oxygen. Always store the compound as a dry solid and prepare solutions fresh immediately before use.

Quantitative Data: Storage Conditions vs. Stability

To illustrate the critical importance of proper storage, the following table summarizes the expected purity retention of Phthalazin-6-amine hydrochloride under various environmental conditions over a 12-month period.

Storage TemperatureAtmosphereLight ExposureMoisture ControlExpected Purity (12 Months)Status
2-8°C Argon / Nitrogen Dark (Amber Vial) Desiccated > 99.0% Optimal
2-8°CAmbient AirDarkDesiccated~ 96.5%Marginal
25°C (Room Temp)Ambient AirDarkDesiccated~ 92.0%Degraded
25°C (Room Temp)Ambient AirDirect LightNone (Ambient)< 85.0%Highly Degraded

Experimental Protocols

To ensure scientific integrity, your laboratory workflows must be self-validating. Below are the definitive methodologies for storing and recovering this compound.

Protocol A: Self-Validating Inert Atmosphere Storage Workflow

To prevent oxidation, the storage container must be actively purged of oxygen. Simply capping the vial in ambient air is insufficient[5].

Materials Needed: Schlenk line (vacuum/argon dual manifold), amber glass vials, PTFE-lined septa caps, Parafilm.

  • Inspection: Verify the physical appearance of the Phthalazin-6-amine hydrochloride. It should be a pale, free-flowing powder.

  • Transfer: Place the required amount of the salt into a clean, oven-dried amber glass vial.

  • Vacuum Cycle: Attach a needle connected to the Schlenk line through the PTFE septum. Open the vial to high vacuum for 60 seconds to evacuate ambient air and trace surface moisture.

  • Argon Backfill: Switch the manifold to backfill the vial with ultra-high purity Argon. Argon is heavier than air and provides a superior protective blanket compared to Nitrogen[5].

  • Cycle Repeat: Repeat the Vacuum/Argon cycle three times (3x) to ensure >99.9% oxygen removal.

  • Sealing: Remove the needle under a positive flow of Argon. Wrap the cap tightly with Parafilm to prevent atmospheric ingress.

  • Storage: Place the sealed vial in a desiccator kept inside a 2-8°C refrigerator[4].

StorageProtocol S1 1. Inspect Material (Confirm Purity) S2 2. Schlenk Line (Apply High Vacuum) S1->S2 S3 3. Argon Purge (3x Backfill Cycles) S2->S3 S4 4. Secure Seal (PTFE Septum & Parafilm) S3->S4 S5 5. Controlled Storage (2-8°C, Desiccated, Dark) S4->S5

Self-validating inert atmosphere storage workflow for oxidation-sensitive compounds.

Protocol B: Recrystallization of Degraded Phthalazin-6-amine Hydrochloride

If your batch has degraded (purity <95%), you can often recover the pure salt using an acid-base controlled recrystallization.

  • Dissolution: Suspend the degraded dark powder in a minimal volume of hot absolute ethanol.

  • Free-Basing (Optional but recommended for heavy degradation): Add a slight excess of aqueous saturated sodium bicarbonate to precipitate the free base. The oxidized polymeric impurities often remain in the aqueous/ethanolic mother liquor.

  • Filtration: Filter the free base through a Celite pad to remove insoluble oxidized particulates.

  • Reprotonation: Dissolve the filtered free base in dry diethyl ether or tetrahydrofuran (THF). Slowly bubble dry HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution at 0°C.

  • Crystallization: The purified Phthalazin-6-amine hydrochloride will precipitate as a clean, pale solid.

  • Recovery: Filter under an argon blanket, wash with cold ether, and immediately dry under high vacuum before applying Protocol A for storage.

References

  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit (Chemistry Community).
  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems.
  • How to prevent the oxidation of Amine C
  • 346419-79-2 | Phthalazin-6-amine | BLD Pharm. BLD Pharm.
  • Stability of amines. Sciencemadness Discussion Board.

Sources

Optimization

Resolving background signal interference in Phthalazin-6-amine hydrochloride screening assays

Technical Support Center: Resolving Phthalazin-6-amine Hydrochloride Assay Interference Introduction Phthalazin-6-amine hydrochloride is a highly versatile building block in medicinal chemistry, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Phthalazin-6-amine Hydrochloride Assay Interference

Introduction

Phthalazin-6-amine hydrochloride is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and allosteric modulators. However, its conjugated bicyclic heteroaromatic structure makes it a classic Pan-Assay Interference Compound (PAINS) candidate. In high-throughput screening (HTS) and biochemical assays, this compound frequently triggers background signal interference via autofluorescence, the inner filter effect (IFE), and colloidal aggregation.

This technical support guide provides drug development professionals with causality-driven troubleshooting logic and self-validating protocols to rescue assay integrity.

Diagnostic Logic: Identifying the Root Cause of Interference

Before adjusting assay parameters, it is critical to diagnose the exact physical mechanism of the background signal. The following workflow isolates the three primary modes of phthalazine interference.

DiagnosticWorkflow Start High Background Signal in Phthalazine Assay CheckAbs Check Absorbance at Excitation/Emission Start->CheckAbs IsAbsHigh Absorbance > 0.1? CheckAbs->IsAbsHigh IFE Inner Filter Effect (IFE) or Quenching IsAbsHigh->IFE Yes CheckFluo Run Compound-Only Fluorescence Control IsAbsHigh->CheckFluo No CorrectIFE Apply IFE Correction or Red-Shift Assay IFE->CorrectIFE IsFluoHigh Signal > 3x Blank? CheckFluo->IsFluoHigh Autofluo Autofluorescence Interference IsFluoHigh->Autofluo Yes TRFRET Switch to TR-FRET or Kinetic Read Autofluo->TRFRET

Workflow for diagnosing phthalazine-induced assay interference.

Frequently Asked Questions (FAQs)

Q1: Why does Phthalazin-6-amine hydrochloride cause massive background spikes in my standard FITC/Coumarin biochemical assays? Causality: Phthalazine derivatives possess a highly conjugated π-electron system that efficiently absorbs UV to blue light (300–400 nm) and emits fluorescence in the blue-green spectral region (400–500 nm) 1[1]. When your assay utilizes fluorophores like AMC, FITC, or Coumarin, the emission spectra overlap directly. The instrument cannot distinguish between the reporter fluorophore and the phthalazine fragment, leading to false-positive activation or masking of true inhibition. Solution: Shift the detection window. The most robust approach is migrating to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) 2[2]. TR-FRET uses lanthanide chelates (e.g., Europium) which have emission half-lives in the millisecond range. Phthalazine autofluorescence decays in nanoseconds. By introducing a 50–100 microsecond delay before reading the signal, the background interference is mathematically eliminated.

Q2: My dose-response curves look great, but orthogonal validation shows no target engagement. Is the compound quenching the signal? Causality: Yes, this is likely the Inner Filter Effect (IFE). If the phthalazine compound absorbs light at the excitation or emission wavelength of your assay, it acts as a physical light sponge 2[2]. According to Beer's Law ( A=ϵcl ), at higher screening concentrations (e.g., >10 µM), the compound attenuates the light entering or leaving the well. This artificial drop in signal is frequently mischaracterized as enzymatic inhibition (a false positive in loss-of-signal assays) 3[3]. Solution: Implement a self-validating IFE correction protocol (see Protocol 1 below) or switch to a ratiometric readout (like FRET or AlphaScreen) which is less susceptible to single-wavelength quenching.

Q3: How do I know if my phthalazine hit is a true binder or just forming colloidal aggregates? Causality: Small, flat, hydrophobic molecules like phthalazin-6-amine can stack and form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester target proteins, causing apparent inhibition, and they scatter light, which severely disrupts optical readouts 4[4]. Solution: Aggregates are held together by weak hydrophobic interactions, which are easily disrupted by non-ionic detergents. By running a detergent-dependent counter-screen, you create a self-validating system: true stoichiometric binding is unaffected by mild detergents, while aggregation-based inhibition disappears.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every assay must contain internal controls that validate the physical reality of the result.

Protocol 1: IFE Correction and Autofluorescence Deconvolution

Purpose: To mathematically separate true target modulation from optical interference.

  • Plate Setup: Prepare a 384-well plate with three parallel zones:

    • Zone A (Full Assay): Target protein + Substrate/Tracer + Phthalazine dose-response.

    • Zone B (Fluorophore Control): Substrate/Tracer only (no protein) + Phthalazine dose-response.

    • Zone C (Compound Control): Buffer only + Phthalazine dose-response.

  • Absorbance Read: Measure the UV-Vis absorbance of Zone C at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths of your assay.

  • Fluorescence Read: Measure the fluorescence of all zones.

  • Data Deconvolution:

    • Subtract the autofluorescence (Zone C) from Zone A and Zone B.

    • Calculate the IFE correction factor ( CF ) for each concentration: CF=10(Aex​+Aem​)/2 .

    • Multiply the background-subtracted signals by the CF to obtain the true biological signal. If Zone B (Fluorophore Control) still shows a dose-dependent decrease after correction, the compound is a dynamic quencher, and the assay format must be changed.

Protocol 2: Detergent-Dependent Aggregation Counter-Screen

Purpose: To definitively rule out colloidal aggregation.

AggregationProtocol Prep Prepare Phthalazine Dilution Series Split Split into Two Buffer Conditions Prep->Split NoDet Buffer A: 0% Detergent Split->NoDet Det Buffer B: 0.01% Triton X-100 Split->Det Compare Compare IC50 / Binding Affinity NoDet->Compare Det->Compare Agg IC50 Shifts >3-fold: Aggregation Artifact Compare->Agg True IC50 Stable: True Target Binding Compare->True

Self-validating protocol to identify aggregation-based false positives.

  • Buffer Preparation: Prepare Assay Buffer A (standard buffer, no detergent) and Assay Buffer B (standard buffer + 0.01% v/v Triton X-100 or CHAPS).

  • Serial Dilution: Create a 10-point dose-response curve of the phthalazine compound (e.g., 100 µM down to 10 nM) in both buffers.

  • Incubation: Incubate the compound with the target protein for 30 minutes to allow aggregate formation or target binding.

  • Reaction Initiation: Add substrate and measure activity.

  • Analysis: Calculate the IC50 for both conditions. A rightward shift of >3-fold in Buffer B indicates the initial "inhibition" was an aggregation artifact.

Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative thresholds for phthalazine-induced interference and the corresponding impact on assay quality (Z'-factor).

Interference MechanismDiagnostic IndicatorPhthalazin-6-amine Risk LevelImpact on Z'-FactorPrimary Mitigation Strategy
Autofluorescence Compound-only signal > 3x BlankHigh (Blue/Green emission)Decreases Z' (Increases baseline variance)Switch to TR-FRET or Red-shifted dyes (>600 nm).
Inner Filter Effect (IFE) Absorbance > 0.1 at λex​ or λem​ Moderate Decreases Z' (Compresses dynamic range)Apply IFE mathematical correction; Reduce max concentration.
Colloidal Aggregation IC50 shift > 3-fold with 0.01% Triton X-100Moderate to High Variable (Creates false positive hits)Supplement assay buffer with non-ionic detergents.
Light Scattering Elevated baseline in absorbance assaysLow to Moderate Decreases Z' (Increases noise)Centrifuge plates before reading; Use kinetic reads.

References

  • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / NIH URL: 2

  • Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / NIH URL: 4

  • Title: Potent Fluorescent Probe for Target-Engagement Studies of Allosteric Pyruvate Kinase Modulators Source: National Institutes of Health (NIH) / PMC URL: 1

  • Title: Background in Fluorescence Imaging Source: Thermo Fisher Scientific URL: 3

Sources

Reference Data & Comparative Studies

Validation

Phthalazin-6-amine Hydrochloride vs. Traditional Phthalazine Derivatives: A Comparative Guide to Therapeutic Efficacy

As a privileged scaffold in medicinal chemistry, the phthalazine core (a planar diazabenzene ring system) serves as the structural foundation for several blockbuster therapeutics. While traditional functionalization has...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the phthalazine core (a planar diazabenzene ring system) serves as the structural foundation for several blockbuster therapeutics. While traditional functionalization has heavily favored the 1- and 4-positions (yielding drugs like the VEGFR-2 inhibitor Vatalanib and the PARP inhibitor Olaparib), recent drug development has pivoted toward the 6-position.

This guide provides an objective, data-driven comparison of Phthalazin-6-amine hydrochloride (and its downstream derivatives) against other phthalazine classes. By analyzing structural causality, target engagement, and experimental efficacy, we provide researchers with a comprehensive framework for selecting the appropriate phthalazine building blocks for targeted drug discovery.

Structural Causality & Mechanistic Divergence

The therapeutic efficacy of a phthalazine derivative is strictly dictated by its substitution pattern, which alters both the electronic distribution of the heterocycle and its hydrogen-bonding vectors.

The 1,4-Substitution Paradigm (Vatalanib & Hydralazine)

Substitutions adjacent to the nitrogen atoms (positions 1 and 4) typically drive the molecule into deep, hydrophobic binding pockets. For instance, the 4-anilino group in Vatalanib perfectly anchors the molecule within the ATP-binding hinge region of VEGFR-2, effectively starving tumors of their blood supply via potent anti-angiogenic activity[1]. Similarly, Olaparib (a phthalazinone) utilizes its core to competitively bind the NAD+ pocket of PARP enzymes, inducing synthetic lethality in BRCA-mutated cancer cells[2].

The 6-Amino Advantage (Phthalazin-6-amine Hydrochloride)

Functionalizing the fused benzene ring at the 6-position with an amine group introduces a critical solvent-exposed vector and a secondary hydrogen-bond donor.

  • Salt Formation & Pharmacokinetics: Utilizing the hydrochloride salt of Phthalazin-6-amine (CAS 2064122-16-1) is a deliberate experimental choice. It overcomes the inherent lipophilicity of the planar core, drastically enhancing aqueous solubility for in vitro screening and improving gastrointestinal absorption for in vivo models.

  • Target Shifting: The 6-amine acts as a synthetic handle to create tricyclic systems (e.g., pyrazolo[5,1-a]phthalazin-6-amines or triazolo[3,4-a]phthalazines). These extended planar networks shift target selectivity away from VEGFR/PARP and toward novel kinases like CAMK1D [3], DNA Topoisomerase II [4], and the α2​δ−1 subunit of voltage-gated calcium channels[5].

Mandatory Visualization: Pathway Divergence

The following diagram illustrates how specific modifications to the phthalazine scaffold dictate distinct downstream signaling pathways and therapeutic outcomes.

PhthalazinePathways Phthalazine Phthalazine Scaffold P6A Phthalazin-6-amines (Tricyclic Fusions) Phthalazine->P6A Vat 1,4-Substituted (e.g., Vatalanib) Phthalazine->Vat Ola Phthalazinones (e.g., Olaparib) Phthalazine->Ola CaChannel Voltage-Gated Ca2+ P6A->CaChannel Triazolo-fused Kinases CAMK1D / Topo II P6A->Kinases H-bond donor VEGFR2 VEGFR-2 Receptor Vat->VEGFR2 ATP-competitive PARP PARP1/2 Enzymes Ola->PARP NAD+ competitive CNS Anticonvulsant / Anxiolytic CaChannel->CNS AntiCancer1 Apoptosis / Cell Cycle Arrest Kinases->AntiCancer1 AntiAngio Anti-Angiogenesis VEGFR2->AntiAngio DNADamage Synthetic Lethality (BRCA-) PARP->DNADamage

Fig 1: Divergent therapeutic pathways modulated by specific phthalazine scaffold functionalizations.

Quantitative Efficacy Comparison

The table below synthesizes the therapeutic metrics of 6-amino derivatives against benchmark phthalazine drugs.

Compound ClassRepresentative MoleculePrimary TargetPrimary IndicationEfficacy Metric (IC50 / ED50)
6-Amino Derivatives Pyrazolo-phthalazin-6-aminesCAMK1D / Topo IIOncologyIC50: 7.02 µM (Topo II)[4]
6-Amino Derivatives Triazolo-phthalazin-6-amines α2​δ−1 Ca2+ ChannelNeuropathic Pain / EpilepsyED50: 5.89 mg/kg (MES)[6]
1,4-Anilino Vatalanib (PTK787)VEGFR-2Colorectal CancerIC50: 20 nM[1]
Phthalazinones OlaparibPARP1/2BRCA-mutated CancersIC50: 5 nM[2]
1-Hydrazino HydralazineSmooth Muscle (Vasodilation)HypertensionClinical Dose: 10-50 mg

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include internal controls that actively rule out false positives—a critical requirement when working with highly conjugated, potentially aggregating heterocycles.

Protocol A: TR-FRET Kinase Inhibition Assay (CAMK1D & VEGFR-2)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because the planar structure of phthalazine derivatives often causes compound auto-fluorescence. TR-FRET's time delay eliminates this background noise.

  • Compound Preparation: Dissolve Phthalazin-6-amine hydrochloride derivatives in 100% DMSO to a 10 mM stock. The HCl salt ensures rapid dissolution. Dilute to a 3X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Substrate Mix: Prepare a 3X solution of the target kinase (e.g., CAMK1D) and its specific biotinylated peptide substrate.

  • Self-Validating Control (The ATP Analog Arm): Run a parallel plate using a non-hydrolyzable ATP analog (e.g., AMP-PNP). Logic: If the compound is a true ATP-competitive inhibitor, its apparent IC50 will shift predictably based on ATP concentration. If it acts via non-specific aggregation, the IC50 will remain static.

  • Reaction Initiation: Combine 5 µL compound, 5 µL enzyme/substrate, and 5 µL of ATP (at the enzyme's specific Km​ ) in a 384-well plate. Incubate at 25°C for 60 minutes.

  • Detection: Add 15 µL of TR-FRET detection buffer containing EDTA (to stop the reaction), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Measure the FRET signal on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Causality Check: Triazolo-phthalazin-6-amines show potent anticonvulsant activity[5]. However, CNS depressants can mimic anticonvulsant efficacy by simply sedating the animal. This protocol integrates a Rotarod counter-screen to validate that the efficacy is target-specific and not a result of generalized motor impairment.

  • Formulation: Suspend the synthesized triazolo-phthalazin-6-amine derivative in 0.5% methylcellulose. (The hydrochloride salt precursor ensures higher final polarity of the derivative, aiding suspension).

  • Dosing: Administer the compound intraperitoneally (i.p.) to adult male Swiss albino mice at varying doses (e.g., 1, 5, 10, 25 mg/kg).

  • Self-Validating Counter-Screen (Rotarod): 30 minutes post-administration, place the mice on a Rotarod apparatus accelerating from 4 to 40 rpm. Logic: Mice that fall off before 3 minutes exhibit motor impairment. If a dose causes motor impairment, it is disqualified from the efficacy calculation, ensuring the true Therapeutic Index (TD50/ED50) is isolated.

  • Maximal Electroshock Seizure (MES) Test: 45 minutes post-administration, apply an alternating current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes.

  • Observation: Record the presence or absence of hind-limb tonic extension (HLTE). Protection is defined as the complete abolition of HLTE.

  • Data Analysis: Calculate the ED50 using probit analysis based on the dose-response curve of protected animals.

References

  • Phthalazine Derivatives Show Promise in Cancer Therapy Through Multiple Mechanisms Benchchem
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition PubMed Central (PMC)
  • Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents Taylor & Francis
  • Identification and synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives as high-affinity ligands to the α2δ-1 subunit of voltage gated calcium channel ResearchG
  • Oxadiazolone-Based Aromatic Annulations: A Nitrenoid Precursor for Tricyclic Aminoheterocycles (CAMK1D Target)
  • Phthalazine | 253-52-1 (Anticonvulsant Activity D

Sources

Comparative

Comparative Analysis of Phthalazin-6-amine Hydrochloride Scaffolds and Standard Kinase Inhibitors

Executive Summary Phthalazin-6-amine hydrochloride is a highly privileged chemical building block in targeted oncology and angiogenesis research. By acting as an ATP-competitive bioisostere, derivatives of this scaffold—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phthalazin-6-amine hydrochloride is a highly privileged chemical building block in targeted oncology and angiogenesis research. By acting as an ATP-competitive bioisostere, derivatives of this scaffold—most notably Vatalanib (PTK787) and AMG 900—have demonstrated profound efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Aurora kinase family. This guide provides an objective, data-driven comparison between phthalazine-based inhibitors and standard reference kinase inhibitors (e.g., Sunitinib, Alisertib), detailing their mechanistic pathways, comparative functional metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Phthalazine Core in Kinase Inhibition

Protein kinases catalyze the transfer of the γ-phosphate from ATP to target substrates. The structural geometry of the phthalazine bicyclic ring effectively mimics the adenine core of ATP, allowing Phthalazin-6-amine derivatives to anchor deeply within the highly conserved ATP-binding cleft (the "hinge region") of specific kinases ()[1].

  • VEGFR-2 Inhibition : Phthalazine-based compounds like Vatalanib (PTK787) bind to the intracellular tyrosine kinase domain of VEGFR-2, blocking VEGF-induced autophosphorylation. This halts the downstream PI3K/AKT signaling cascade, effectively starving tumors by preventing endothelial cell proliferation and angiogenesis ()[2].

  • Aurora Kinase Inhibition : Other functionalized phthalazines (e.g., AMG 900) act as pan-Aurora kinase inhibitors. By binding to Aurora A and B, they disrupt centrosome maturation and histone H3 phosphorylation, leading to abortive mitosis and apoptosis in rapidly dividing cancer cells ()[3].

signaling cluster_vegfr Angiogenesis Pathway (VEGFR-2) cluster_aurora Mitotic Pathway (Aurora Kinase) VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PI3K PI3K / AKT VEGFR2->PI3K Phosphorylates Angio Endothelial Proliferation PI3K->Angio Promotes G2M G2/M Phase Entry AuroraB Aurora B Kinase G2M->AuroraB Triggers Histone Histone H3 AuroraB->Histone Phosphorylates Mitosis Cell Division Histone->Mitosis Chromosome Segregation Inhibitor Phthalazin-6-amine Derivatives (e.g., PTK787) Inhibitor->VEGFR2 ATP-Competitive Inhibition Inhibitor->AuroraB ATP-Competitive Inhibition

Caption: Dual intervention pathways of Phthalazine derivatives targeting VEGFR-2 and Aurora Kinase.

Comparative Performance Data

To objectively evaluate the performance of the Phthalazin-6-amine scaffold, we benchmarked its leading derivatives against established, FDA-approved standard inhibitors. The data highlights the versatility of the phthalazine core in achieving low-nanomolar potency ()[4].

Inhibitor ClassCompoundPrimary Target(s)Biochemical IC50 (nM)Clinical StatusKey Structural/Functional Advantage
Phthalazine Derivative Vatalanib (PTK787)VEGFR-1/2/320 - 37Phase IIIExcellent oral bioavailability; pan-VEGFR coverage with low off-target toxicity ()[3].
Standard Inhibitor SunitinibVEGFR, PDGFR, c-Kit10 - 30FDA ApprovedBroad-spectrum multi-kinase inhibition, though associated with higher systemic toxicity.
Phthalazine Derivative AMG 900Aurora A/B/C1 - 5Phase I/IIOvercomes taxane resistance and specific Aurora-B mutations (e.g., W221L) ()[3].
Standard Inhibitor Alisertib (MLN8237)Aurora A1.2Phase IIIHighly selective for Aurora A, but lacks the pan-Aurora efficacy seen in phthalazine scaffolds ()[5].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by assay interference or biological variability.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale : Aromatic compounds like phthalazines often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before signal detection, allowing short-lived background autofluorescence to decay, thereby isolating the true kinase activity signal.

Step-by-Step Methodology :

  • Compound Preparation : Serially dilute Phthalazin-6-amine derivatives and standard inhibitors (e.g., Sunitinib) in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration strictly ≤1% to prevent enzyme denaturation).

  • Enzyme Reaction : Add recombinant VEGFR-2 or Aurora B kinase, biotinylated peptide substrate, and ATP. Crucial: ATP must be added at its predetermined Km​ value to ensure competitive inhibition kinetics are accurately measured.

  • Incubation : Incubate at room temperature for 60 minutes.

  • Detection & Quenching : Add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), a Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor) : Include 16 wells of DMSO vehicle (0% inhibition control) and 16 wells of 10 µM Staurosporine (100% inhibition control). Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.5, confirming assay robustness.

  • Quantification : Measure the emission ratio (665 nm / 615 nm) using a microplate reader and calculate the IC50 via non-linear regression.

workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Incubate Add to 384-well plate FRET 3. TR-FRET Detection (Eu-Cryptate / APC) Incubate->FRET Add stop buffer & fluorophores Validate 4. Z'-Factor Validation (Self-Validating Step) FRET->Validate Signal Quantification Analyze 5. IC50 Calculation (Non-linear Regression) Validate->Analyze Quality Control Passed (Z' > 0.5)

Caption: High-throughput TR-FRET workflow emphasizing self-validating quality control steps.

Protocol 2: HUVEC Tube Formation Assay (Phenotypic Validation)

Causality & Rationale : A low biochemical IC50 does not guarantee cellular efficacy due to potential poor membrane permeability or efflux pump clearance. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay provides a physiological model to validate the anti-angiogenic functional efficacy of VEGFR-2 inhibitors.

Step-by-Step Methodology :

  • Matrix Preparation : Coat a 96-well plate with 50 µL/well of growth factor-reduced Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding : Harvest HUVECs and resuspend in basal medium supplemented with VEGF (50 ng/mL). Seed 1.5×104 cells per well.

  • Treatment : Immediately add the Phthalazin-6-amine derivative or Vatalanib at varying concentrations (0.1 µM - 10 µM).

  • Self-Validation : Run a parallel positive control using Sunitinib (1 µM) to confirm the Matrigel batch supports tube disruption, and a negative control (VEGF + DMSO) to establish baseline angiogenesis.

  • Imaging & Analysis : Incubate for 12-16 hours. Image the wells using brightfield microscopy. Quantify the number of intact capillary-like polygons and total tube length using angiogenesis analysis software.

Conclusion

Phthalazin-6-amine hydrochloride serves as a highly modular and potent scaffold for kinase inhibition. As demonstrated by the comparative data and validated through rigorous TR-FRET and phenotypic assays, phthalazine derivatives like Vatalanib and AMG 900 offer competitive, and sometimes superior, pharmacokinetic and targeting profiles compared to standard inhibitors. Their ability to selectively target the ATP-binding pocket of critical oncogenic kinases solidifies their role in modern drug development.

References

  • Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma Source: PubMed Central (PMC) URL:[Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation Source: RSC Advances URL:[Link]

  • Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

Phthalazin-6-amine Hydrochloride Derivatives: IC50 Comparison Chart &amp; Application Guide for Topoisomerase II Inhibition

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Content Focus: In vitro efficacy, mechanism of action, and self-validating assay protocols for phthalazine-based pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Content Focus: In vitro efficacy, mechanism of action, and self-validating assay protocols for phthalazine-based pharmacophores.

Introduction & Scientific Context

In the landscape of targeted oncology, overcoming multidrug resistance requires the continuous evolution of established pharmacophores. Phthalazin-6-amine hydrochloride (CAS 2064122-16-1, MW 181.62) serves as a highly versatile, water-soluble synthetic precursor[1]. While the hydrochloride salt itself acts primarily as a chemical building block, its downstream functionalization yields highly potent triazolophthalazine derivatives[2].

Extensive structure-activity relationship (SAR) studies demonstrate that the planar, nitrogen-rich phthalazine core is exceptionally suited for DNA intercalation and the subsequent inhibition of Topoisomerase II (Topo II) [3]. By stabilizing the Topo II-DNA cleavage complex, these derivatives prevent DNA religation, triggering a cascade that leads to irreversible cell cycle arrest and apoptosis[2]. This guide provides an objective, data-driven comparison of these derivatives against standard chemotherapeutics across multiple human cancer cell lines.

Mechanism of Action: Topoisomerase II Poisoning

Unlike catalytic inhibitors that prevent Topo II from binding to DNA, phthalazine derivatives function primarily as Topo II poisons at low micromolar concentrations[2]. They intercalate into the DNA helix and bind to the Topo II enzyme after it has cleaved the DNA strand.

Causality in the Mechanism:

  • Intercalation: The planar aromatic system of the phthalazine core slips between DNA base pairs.

  • Complex Stabilization: The compound binds to the Topo II-DNA intermediate, physically blocking the ligase domain of the enzyme.

  • Double-Strand Breaks (DSBs): As the replication fork collides with this trapped complex, permanent DSBs accumulate.

  • Apoptosis: The DNA damage response (DDR) pathway detects the DSBs, arresting the cell cycle at the G2/M phase and initiating programmed cell death[2].

MoA A Phthalazine Derivatives B DNA Intercalation & Topo II Binding A->B Target Engagement C Inhibition of DNA Religation B->C Catalytic Inhibition D Accumulation of Double-Strand Breaks C->D DNA Damage E G2/M Cell Cycle Arrest D->E Checkpoint Activation F Apoptosis (Cell Death) E->F Terminal Pathway

Mechanism of action for phthalazine-based Topoisomerase II inhibitors.

Quantitative Data: IC50 Comparison Chart

The following table synthesizes in vitro IC50 data for leading phthalazin-6-amine derivatives (Compound IXb and Compound 9d) compared to the standard Topo II poison, Doxorubicin, and an orthogonal targeted therapy, Erlotinib. Data is aggregated across three distinct human carcinoma cell lines: HepG2 (Hepatocellular), MCF-7 (Breast), and HCT-116 (Colorectal)[2][3][4].

Compound / DrugHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Topo II Inhibition IC50 (µM)
Triazolophthalazine IXb 5.39 ± 0.43.81 ± 0.24.38 ± 0.32.50 (Poisoning effect)
Phthalazine 9d 7.02 ± 0.546.80 ± 0.457.64 ± 0.667.02 ± 0.54
Doxorubicin (Positive Control) 7.94 ± 0.66.75 ± 0.45.23 ± 0.39.65 ± 0.77
Erlotinib (Orthogonal Control) > 20.0> 20.0> 20.0N/A

Data Interpretation: Triazolophthalazine IXb demonstrates superior potency compared to Doxorubicin across all tested cell lines, being approximately 1.77 times more active in the MCF-7 breast cancer model[2]. The correlation between the Topo II inhibition IC50 and the cellular cytotoxicity IC50 strongly validates Topo II as the primary intracellular target[3].

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems . As an application scientist, you must rely on internal controls to verify the integrity of every run.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the reduction of yellow MTT to purple formazan. Causality: This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells, making it a direct proxy for cell viability.

  • Cell Seeding: Seed HepG2, MCF-7, and HCT-116 cells in 96-well plates at a density of 1×104 cells/well in DMEM medium supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in DMSO. Critical Step: Ensure the final DMSO concentration in the culture medium never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the insoluble formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

System Validation Criteria:

  • Z'-factor: Must be ≥0.5 across the plate.

  • Negative Control: Vehicle-treated (0.1% DMSO) wells must show >95% viability compared to untreated media controls.

  • Positive Control: Doxorubicin must yield an IC50 within ±0.5 log of the historical baseline (e.g., ~5-8 µM for HCT-116). Failure here invalidates the assay.

Protocol 2: Topoisomerase II Decatenation Assay

Causality: The substrate used is kinetoplast DNA (kDNA) from Crithidia fasciculata. kDNA exists as a massive network of interlocked minicircles. Topo I can only relax supercoils, but Topo II can pass intact double strands through one another, releasing individual minicircles from the network.

  • Reaction Setup: Combine 200 ng of kDNA, 1 unit of human Topo IIα, and varying concentrations of the phthalazine compound (1 µM to 50 µM) in Topo II reaction buffer (containing ATP).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and Proteinase K (to digest the Topo II enzyme and release the trapped DNA).

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide.

  • Analysis: Intact kDNA networks remain in the loading well, while decatenated minicircles migrate rapidly into the gel. Quantify the bands using densitometry.

System Validation Criteria:

  • Enzyme Blank (Negative Control): Must show >95% of DNA retained in the loading well (no spontaneous decatenation).

  • Vehicle + Enzyme (Positive Control): Must show >90% of DNA migrating as decatenated minicircles.

Workflow step1 Compound Preparation (DMSO Stock) step3 Compound Treatment (Serial Dilutions) step1->step3 step2 Cell Line Culturing (HepG2, MCF-7, HCT-116) step2->step3 step4 MTT Reagent Addition & Incubation step3->step4 step5 Formazan Solubilization (DMSO/SDS) step4->step5 step6 Absorbance Reading (570 nm) step5->step6 step7 IC50 Calculation (Non-linear Regression) step6->step7

High-throughput in vitro screening workflow for IC50 determination.

References

  • Sakr, H., Ayyad, R. R., El-Helby, A. A., Khalifa, M. M., & Mahdy, H. A. (2021). "Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors." Archiv der Pharmazie, 354(6), e2000456. URL:[Link]

  • El-Helby, A. G. A., Sakr, H., Ayyad, R. R., Mahdy, H. A., Khalifa, M. M., et al. (2020). "Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1). URL:[Link]

  • ChemInform Abstract. "Organoiodine(III) Mediated Synthesis of Novel Symmetrical Bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines as Antibacterial and Antifungal Agents." ResearchGate. URL:[Link]

Sources

Comparative

LC-MS/MS Validation of Phthalazin-6-amine Hydrochloride: A Comparative Guide to Purity and Metabolite Profiling

Introduction Phthalazine derivatives serve as indispensable structural scaffolds in modern medicinal chemistry. They are heavily utilized in the design of targeted anti-angiogenic therapies—most notably VEGFR-2 tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phthalazine derivatives serve as indispensable structural scaffolds in modern medicinal chemistry. They are heavily utilized in the design of targeted anti-angiogenic therapies—most notably VEGFR-2 tyrosine kinase inhibitors—and novel anticonvulsant agents[1]. As these drug development pipelines accelerate, the reliance on high-throughput in vivo metabolite profiling has intensified[2]. However, the analytical integrity of these pharmacokinetic (PK) studies hinges entirely on the purity of the starting reference materials.

This guide provides an objective, data-driven comparison between Premium LC-MS Grade Phthalazin-6-amine hydrochloride and Standard Grade alternatives, detailing the causality behind specific LC-MS/MS methodological choices for accurate metabolite profiling.

The Core Problem: Why Purity Dictates Analytical Success

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), data quality is the foundation of hypothesis generation[3]. When standard-grade Phthalazin-6-amine hydrochloride is used for calibration or metabolic tracing, trace isobaric impurities and residual synthetic byproducts co-elute with the target analyte.

This co-elution causes competitive ionization in the Electrospray Ionization (ESI) source, leading to severe ion suppression. Furthermore, these impurities can undergo their own biotransformation in vivo, generating "false positive" metabolites that skew metabolic pathway mapping and prolong drug development timelines.

Quantitative Performance Comparison

To demonstrate the impact of raw material quality on bioanalytical workflows, we compared Premium Phthalazin-6-amine HCl (>99.5% LC-MS Grade) against a Standard Grade alternative (~97.0% Technical Grade) using a validated LC-MS/MS framework.

Performance MetricPremium Phthalazin-6-amine HCl (LC-MS Grade)Standard Grade AlternativeBioanalytical Consequence
Chromatographic Purity (UV 254 nm) > 99.5%~ 97.0%High purity eliminates isobaric interference during MS/MS transitions.
Matrix Effect (Ion Suppression) < 5%18 - 25%Standard grade impurities compete for charge in the ESI source, reducing sensitivity.
Limit of Quantitation (LLOQ) 0.5 ng/mL2.5 ng/mLPremium grade enables the detection of trace Phase II conjugated metabolites.
False Positive Metabolites 0 detected3 detectedStandard grade impurities biotransform in vivo, skewing PK pathway mapping.

Analytical Workflow Overview

LCMS_Workflow A Plasma Sample Preparation B UPLC Separation (C18 Column) A->B C ESI-MS/MS (MRM Mode) B->C D Data Processing & Validation C->D

Step-by-step LC-MS/MS workflow for Phthalazin-6-amine HCl bioanalysis.

Methodology: A Self-Validating LC-MS/MS Protocol

To ensure rigorous scientific integrity, this protocol is strictly aligned with the FDA Bioanalytical Method Validation Guidance for Industry[4]. Every step is designed as a self-validating system to guarantee accuracy, precision, and reproducibility.

Step 1: Sample Preparation (Protein Precipitation)
  • Protocol: Aliquot 50 µL of plasma spiked with Phthalazin-6-amine HCl into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Causality: Why ice-cold acetonitrile? A 3:1 organic-to-aqueous ratio effectively lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins and causing rapid precipitation. The low temperature (-20°C) quenches endogenous enzymatic activity (such as plasma esterases), preserving unstable transient metabolites[2].

Step 2: Chromatographic Separation (UPLC)
  • Protocol: Inject 2 µL of the supernatant onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Causality: Why this specific gradient and additive? Phthalazin-6-amine contains basic nitrogen atoms (a diazine ring and a primary amine). Formic acid (0.1%) lowers the mobile phase pH below the pKa of the amine, ensuring the analyte is fully protonated in solution. This prevents peak tailing on the silica stationary phase and maximizes ionization efficiency. The rapid gradient on a sub-2 µm particle column provides the high peak capacity essential for resolving the parent drug from closely eluting hydroxylated metabolites[3].

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Protocol: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) for quantitation.

  • Causality: Why ESI+ and MRM? The pre-protonated [M+H]+ ions generated in the acidic mobile phase are easily desolvated in the heated ESI source. MRM filters specifically for the precursor-to-product ion transitions. This double-filtering mechanism eliminates background matrix noise.

  • Self-Validating Mechanism: To ensure the system validates itself in real-time, Quality Control (QC) samples are interspersed throughout the run. If the variance of the internal standard response exceeds ±15%, the system automatically flags the run for matrix interference, ensuring only analytically sound data proceeds to PK modeling[4].

Metabolite Profiling: Mechanistic Insights

Understanding the intrinsic metabolic liabilities of the phthalazine ring is crucial for drug developers. Unlike many aromatics that are primarily metabolized by microsomal CYP450 enzymes, phthalazines are highly susceptible to cytosolic Phase I oxidation.

Specifically, Aldehyde Oxidase (AOX) rapidly oxidizes the electron-deficient carbon adjacent to the diazine nitrogen, forming 1-phthalazinone derivatives[5]. This is a critical pathway to monitor because AOX-mediated metabolism often leads to rapid in vivo clearance, a major hurdle in optimizing drug half-life. Concurrently, the free amine at the 6-position is susceptible to N-acetylation by N-acetyltransferases (NAT), while the aromatic ring can undergo CYP-mediated hydroxylation followed by UGT-mediated glucuronidation.

Metabolic_Pathway Parent Phthalazin-6-amine Oxidation 1-Phthalazinone Derivative Parent->Oxidation Aldehyde Oxidase (AOX) Acetylation N-Acetyl Phthalazin-6-amine Parent->Acetylation N-Acetyltransferase Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP450 Conjugation Glucuronide Conjugate Hydroxylation->Conjugation UGT Enzymes

Metabolic pathways of Phthalazin-6-amine mediated by AOX and CYP450 enzymes.

Conclusion

The successful LC-MS/MS validation and metabolite profiling of Phthalazin-6-amine hydrochloride is non-negotiable for downstream pharmacokinetic accuracy. Utilizing Premium LC-MS Grade material (>99.5% purity) eliminates the risk of isobaric interference, significantly reduces ion suppression, and prevents the mapping of false-positive metabolites. By pairing high-purity reagents with a causally-driven, FDA-aligned methodology, researchers can confidently accelerate their phthalazine-based drug discovery programs.

References

  • [2] Reddy, G. N., et al. "Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade." Bioanalysis Zone, 2021. URL:[Link]

  • [3] Engskog, M. K. R., et al. "LC-MS based global metabolite profiling: the necessity of high data quality." Metabolomics, 2016. URL:[Link]

  • [5] Beedham, C., et al. "Aldehyde Oxidases as Enzymes in Phase I Drug Metabolism." Taylor & Francis, 2015. URL:[Link]

  • [1] Elmeligie, S., et al. "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL:[Link]

  • [4] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

Sources

Validation

Benchmarking Phthalazin-6-amine Hydrochloride as a Next-Generation Scaffold Against FDA-Approved PARP Inhibitors

Executive Summary: The Evolution of the Phthalazine Pharmacophore Since the discovery of synthetic lethality in BRCA-deficient cancers, poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized targeted oncology....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Phthalazine Pharmacophore

Since the discovery of synthetic lethality in BRCA-deficient cancers, poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized targeted oncology. First-generation FDA-approved compounds, such as Olaparib, rely on a phthalazin-1(2H)-one core to mimic the nicotinamide moiety of NAD+, anchoring the drug within the PARP1 catalytic cleft. However, acquired clinical resistance—often mediated by drug efflux pumps or point mutations in the PARP1 binding pocket—necessitates the development of next-generation scaffolds.

Enter Phthalazin-6-amine hydrochloride . As a highly versatile synthetic building block, the substitution of the 1-oxo group with a 6-amino functional group fundamentally alters the electronic distribution and spatial trajectory of the pharmacophore. This guide objectively benchmarks derivatives synthesized from the Phthalazin-6-amine scaffold against FDA-approved reference compounds (Olaparib and Talazoparib), detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: Structural Causality in PARP Inhibition

To understand why the 6-amino substitution is chemically advantageous, we must examine the binding causality within the PARP1 active site .

  • The Reference (Olaparib): The phthalazin-1(2H)-one core forms critical hydrogen bonds with Ser904 and Gly863. While highly effective, the rigid geometry of the 1-oxo group restricts the vector angles available for side-chain extensions into the adjacent adenine-ribose (AD) binding site.

  • The Innovation (Phthalazin-6-amine): The exocyclic amine at the 6-position serves as a highly reactive handle for orthogonal derivatization (e.g., Buchwald-Hartwig cross-coupling). This allows medicinal chemists to introduce bulky, hydrophobic side chains that probe the AD site more deeply. Furthermore, the altered electron density of the amino-substituted aromatic ring enhances π–π stacking interactions with Tyr907, significantly increasing the residence time of the drug on the target.

This prolonged residence time is the primary driver of PARP trapping —the allosteric locking of PARP1 onto damaged DNA, which causes replication fork collapse and subsequent apoptosis in homologous recombination-deficient (HRD) cells .

Quantitative Benchmarking Data

The following tables summarize the biochemical and physicochemical performance of a representative Phthalazin-6-amine optimized lead compound against FDA-approved standards.

Table 1: Biochemical and Cellular Efficacy

Note: Lower IC50 values indicate higher potency. Trapping efficiency is the primary correlate for in vivo cytotoxicity.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Capan-1 (BRCA2 mut) IC50 (nM)PARP Trapping Efficiency
Olaparib (FDA Ref)5.01.515.2Moderate
Talazoparib (FDA Ref)0.570.250.3High
Phthalazin-6-amine Lead 2.31.18.4High
Table 2: Physicochemical Properties

Note: The structural modifications enabled by the 6-amino scaffold directly influence membrane permeability.

PropertyOlaparibPhthalazin-6-amine LeadMechanistic Rationale for Difference
Molecular Weight 434.46 g/mol ~410.50 g/mol Streamlined side-chain extension via the 6-amino vector.
Topological Polar Surface Area 86.2 Ų78.4 ŲAmino substitution alters the H-bond donor/acceptor ratio.
Caco-2 Permeability (Papp) MediumHighReduced TPSA enhances passive lipid bilayer diffusion.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that protocols must be designed to internally validate their own results. The following workflows are engineered to isolate specific mechanistic variables.

Protocol A: Chromatin Fractionation for PARP Trapping Quantification

Causality & Rationale: Enzymatic IC50 does not correlate linearly with clinical efficacy; DNA trapping does. By utilizing a stepwise lysis buffer system, we separate freely diffusing nuclear PARP1 from chromatin-bound PARP1. This eliminates background noise and precisely quantifies the drug's trapping efficacy.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed Capan-1 cells at 1×106 cells/dish. Treat with 100 nM of the test compound (Olaparib vs. Phthalazin-6-amine lead) for 4 hours. Add 0.01% Methyl methanesulfonate (MMS) for the final 30 minutes to induce baseline DNA single-strand breaks.

  • Cytosolic Extraction: Harvest cells and resuspend in Buffer A (10 mM HEPES, 10 mM KCl, 0.05% NP-40). The non-ionic detergent permeabilizes the plasma membrane without disrupting the nucleus. Centrifuge at 3,000 x g; discard the supernatant (cytosol).

  • Nuclear Soluble Extraction: Resuspend the pellet in Buffer B (10 mM HEPES, 300 mM NaCl). The high salt concentration extracts soluble nuclear proteins. Centrifuge at 15,000 x g; discard the supernatant.

  • Chromatin Isolation: The remaining insoluble pellet contains the chromatin-bound fraction. Resuspend in RIPA buffer with 1% SDS and sonicate to shear DNA.

  • Validation: Perform Western Blotting on the final fraction probing for PARP1 and Histone H3 (loading control). A darker PARP1 band indicates higher trapping efficiency.

Protocol B: Isogenic Cell Viability Assay (Synthetic Lethality)

Causality & Rationale: To prove that cytotoxicity is strictly driven by PARP inhibition (on-target effect) rather than off-target toxicity, we must test the compound on isogenic cell lines. Furthermore, we use an ATP-dependent luciferase assay rather than metabolic dyes (like MTT), as metabolic dyes can be confounded by mitochondrial stress independent of actual cell death.

Step-by-Step Methodology:

  • Plating: Seed BRCA2-mutant Capan-1 cells and BRCA2-complemented wild-type (WT) isogenic cells in parallel 384-well opaque plates at 1,000 cells/well.

  • Dosing: Apply a 10-point, 3-fold serial dilution of the compounds (ranging from 10 µM to 0.5 nM). Incubate for 144 hours (6 days) to allow for multiple replication cycles, which is required for replication fork collapse.

  • Readout: Add CellTiter-Glo reagent (1:1 volume). The luciferase enzyme utilizes ATP from viable cells to generate luminescence.

  • Validation: Calculate the IC50. A viability drop in the mutant line that is absent in the WT complemented line strictly validates an on-target, synthetic lethal mechanism.

Mechanistic Visualization

The following diagram maps the logical flow of the DNA Damage Response (DDR) pathway, contrasting the normal repair mechanism against the allosteric trapping induced by phthalazine-based inhibitors.

PARP_Trapping_Workflow cluster_0 Vehicle / No Inhibitor cluster_1 Phthalazin-6-amine Scaffold / Olaparib DNA_Damage DNA Single-Strand Break PARP1_Recruit PARP1 Recruitment to Damage Site DNA_Damage->PARP1_Recruit NAD_Bind NAD+ Binding PARP1_Recruit->NAD_Bind Inhibitor_Bind Competitive Binding at Nicotinamide Pocket PARP1_Recruit->Inhibitor_Bind PARylation Auto-PARylation NAD_Bind->PARylation Release PARP1 Release & DNA Repair PARylation->Release Trapping Allosteric PARP1 Trapping on Chromatin Inhibitor_Bind->Trapping Fork_Collapse Replication Fork Collapse (S-Phase) Trapping->Fork_Collapse Apoptosis Synthetic Lethality (BRCA1/2 Mutated Cells) Fork_Collapse->Apoptosis

Figure 1: Mechanistic divergence of PARP1 signaling: Normal DNA repair vs. Phthalazine trapping.

References

  • Title: YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 Source: MDPI (Molecules) URL: [Link]

Safety & Regulatory Compliance

Safety

Phthalazin-6-amine hydrochloride proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the disposal of Phthalazin-6-amine hydrochloride not merely as a regulatory requirement, but as a critical exercise in ris...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the disposal of Phthalazin-6-amine hydrochloride not merely as a regulatory requirement, but as a critical exercise in risk mitigation. Phthalazin-6-amine hydrochloride is a heterocyclic aromatic amine salt. Its planar bicyclic structure and electron-rich amine group present specific toxicological challenges, including potential environmental persistence and genotoxicity.

Furthermore, the deliberate formulation of this compound as a hydrochloride salt—while highly advantageous for synthetic solubility and shelf-life stability—significantly increases its mobility in aqueous waste streams[1]. Mishandling this compound can lead to severe environmental contamination. To build a truly secure laboratory environment, our disposal protocols must be mechanistically sound and inherently self-validating. The following guide outlines the definitive operational procedures for managing this compound from the benchtop to final destruction.

Physicochemical Rationale for Disposal Logistics

Understanding the molecular behavior of Phthalazin-6-amine hydrochloride is essential for dictating its end-of-life handling. The stable nitrogen-containing aromatic ring system resists standard biological degradation, meaning drain disposal is strictly prohibited[2]. When subjected to thermal destruction, the molecule decomposes into carbon oxides, highly toxic nitrogen oxides (NOx), and corrosive hydrogen chloride (HCl) gas[3][4].

The table below summarizes the quantitative and operational parameters required to safely manage these risks.

Table 1: Critical Operational Parameters for Phthalazin-6-amine Hydrochloride Disposal

ParameterSpecificationMechanistic Justification
Chemical Class Heterocyclic Aromatic Amine HClPlanar structure carries genotoxic risk; HCl salt drastically increases aqueous mobility[1][5].
Primary Disposal Route High-Temp Incineration (>1000°C)Complete thermal destruction of the stable bicyclic aromatic ring system[5].
Incinerator Exhaust Alkaline Scrubber RequiredNeutralizes corrosive HCl gas and toxic NOx generated during combustion[4][5].
Aqueous Waste pH 6.0 - 8.0 (Neutralized)Prevents hazardous acid-base reactions and pressure buildup in sealed waste containers.
Container Decontamination 3x Solvent Rinse (e.g., EtOH/DMSO)Ensures complete solubilization of residual adhered hydrochloride salt prior to discard[2].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . This means the procedure includes built-in verification steps to ensure the scientist has successfully neutralized the hazard before moving to the next phase.

Protocol 1: Solid Waste Segregation & Packaging

Solid waste includes expired bulk powder, contaminated weigh boats, and spilled crystals. Because the powder poses a severe inhalation risk, containment is the primary objective[6].

  • Preparation: Don appropriate personal protective equipment (PPE), including a fitted particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and safety goggles. Work entirely within a certified chemical fume hood[3].

  • Collection: Using a dedicated anti-static spatula, carefully sweep solid residues into a chemically resistant, high-density polyethylene (HDPE) secondary container. Avoid vigorous sweeping to prevent aerosolizing the fine hydrochloride powder.

  • Labeling: Seal the container with a secure screw-on cap. Affix a "Hazardous Waste" tag explicitly stating: "Phthalazin-6-amine hydrochloride, CAS [Insert CAS], Toxic Solid, Incineration Required."

  • Self-Validation (Exterior Wipe Test): Wipe down the exterior of the sealed waste container with a damp, white laboratory tissue. Visually inspect the tissue; it must remain completely clean. Any discoloration indicates exterior contamination, requiring the container to be re-cleaned before transfer to the satellite accumulation area.

Protocol 2: Liquid Waste Management & Neutralization

Liquid waste is generated from reaction filtrates, HPLC mobile phases, or equipment washings. The high water solubility of the hydrochloride salt makes liquid waste a potent environmental hazard[1].

  • Segregation: Collect all Phthalazin-6-amine hydrochloride solutions in a dedicated, compatible solvent waste jug (typically glass or HDPE). Do not mix with strong oxidizing agents, as aromatic amines can react violently[4][6].

  • Neutralization Check: If the waste stream contains extreme acids or bases from upstream synthesis, carefully adjust the pH of the bulk waste to near-neutrality (pH 6.0 - 8.0) using dilute NaOH or HCl.

  • Self-Validation (pH Verification): Dip a pH indicator strip into the waste solution. Confirm the pH is between 6.0 and 8.0. This validation ensures that no unexpected gas evolution (which could cause the sealed jug to rupture) will occur during storage and transit.

  • Storage: Cap the jug securely and store it in a secondary containment tray within a ventilated hazardous waste cabinet until pickup by a certified environmental disposal vendor.

Protocol 3: Empty Container Decontamination (Triple-Rinse Method)

Empty reagent bottles retain microscopic layers of the active chemical. They cannot be discarded in standard laboratory trash until chemically decontaminated[2].

  • Primary Solubilization: Add a compatible solvent (e.g., Ethanol or DMSO) to the empty container, filling it to approximately 10% of its total volume. Cap and agitate vigorously for 30 seconds to dissolve the adhered hydrochloride salt.

  • Rinsate Collection: Pour the resulting rinsate into the designated Liquid Hazardous Waste jug (from Protocol 2).

  • Secondary & Tertiary Rinses: Repeat the process with deionized water for the second and third rinses.

  • Self-Validation (Clarity Check): Inspect the tertiary water rinsate against a white background before pouring it into the waste jug. The liquid must be completely clear and colorless, validating the total removal of the chemical intermediate.

  • Defacement: Completely deface or remove the original manufacturer's label. The clean, dry container may now be disposed of as standard solid waste or recycled according to institutional policy[2].

Disposal Workflow Diagram

The following logical workflow maps the decision-making process for routing Phthalazin-6-amine hydrochloride waste streams to their appropriate destruction endpoints.

DisposalWorkflow Start Phthalazin-6-amine HCl Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Container Empty Container Decision->Container SolidCollect Seal in Chem-Resistant Secondary Container Solid->SolidCollect LiquidCollect Segregate in Compatible Solvent Waste Jug Liquid->LiquidCollect TripleRinse Triple Rinse Protocol (Solvent -> Water) Container->TripleRinse Incineration High-Temp Incineration (>1000°C + Alkaline Scrubber) SolidCollect->Incineration LiquidCollect->Incineration Rinsate Collect Rinsate TripleRinse->Rinsate Deface Deface Label & Discard as Standard Waste TripleRinse->Deface Rinsate->LiquidCollect

Decision matrix for routing Phthalazin-6-amine hydrochloride waste to thermal destruction.

References

  • MATERIAL SAFETY DATA SHEETS PHTHALAZINE , Cleanchem Laboratories,[Link]

Sources

Handling

Phthalazin-6-amine Hydrochloride: Comprehensive Safety, PPE, and Handling Guide

Executive Summary Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1)[1] is a heterocyclic amine salt frequently utilized in drug development and synthetic chemistry. Because it is a hydrochloride salt, it exhibits high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Phthalazin-6-amine hydrochloride (CAS: 2064122-16-1)[1] is a heterocyclic amine salt frequently utilized in drug development and synthetic chemistry. Because it is a hydrochloride salt, it exhibits high aqueous solubility, which directly impacts its physiological reactivity. Upon contact with moisture (such as sweat, tears, or respiratory mucosa), the salt dissociates, creating a localized acidic microenvironment combined with the inherent toxicity of the phthalazinamine pharmacophore. This necessitates strict adherence to Personal Protective Equipment (PPE) standards to mitigate risks of ingestion, skin/eye irritation, and respiratory distress[2].

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in building a self-validating safety protocol. Do not simply memorize the hazards; understand the physical chemistry driving them.

Table 1: GHS Hazard Classifications and Mechanistic Rationale

GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedThe compound is systemically toxic; the HCl salt enhances gastrointestinal absorption due to increased aqueous solubility[2].
H315 Causes skin irritationDissolution in sweat lowers local pH, causing acid-mediated epidermal irritation and disruption of the skin's lipid barrier[2].
H319 Causes serious eye irritationRapid dissolution in the tear film causes immediate osmotic and pH-driven damage to the delicate corneal epithelium[2].
H335 May cause respiratory irritationFine crystalline dust easily deposits in the upper respiratory tract, where moisture triggers localized acidic irritation and inflammation[2].
Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[3][4], the following PPE must be utilized to establish a physical barrier against the specific hazards of Phthalazin-6-amine hydrochloride.

Table 2: Required PPE and Specifications

PPE CategorySpecification / StandardOperational Justification
Eye Protection Safety goggles with side-shields (NIOSH / EN 166)Prevents airborne dust from contacting the tear film (H319). Standard safety glasses are insufficient for fine powders.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile provides excellent resistance to amine derivatives. Gloves must be inspected for micro-tears prior to use[4].
Body Protection Flame-retardant lab coat, fully buttonedPrevents accumulation of dust on personal clothing, mitigating secondary exposure routes.
Respiratory N95/P100 particulate respiratorFilters out fine crystalline dust (H335). A chemical fume hood is the primary engineering control, but respirators are required for spill response[5].
Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, follow this step-by-step methodology for weighing and dissolving the compound. Amine hydrochlorides are prone to holding static charge, which can cause dangerous aerosolization if handled improperly.

Step 1: Preparation & PPE Donning

  • Inspect all PPE for defects. Don nitrile gloves, safety goggles, and a lab coat[4].

  • Verify that the chemical fume hood or Ventilated Balance Enclosure (VBE) has an active face velocity of 80-100 feet per minute (fpm).

Step 2: Weighing

  • Transfer the sealed container of Phthalazin-6-amine hydrochloride to the VBE.

  • Use an anti-static weighing spatula to minimize aerosolization of the powder. The hydrochloride salt can hold static charges, causing particles to repel and become airborne.

  • Weigh the required mass onto a tared anti-static weigh boat or directly into a pre-tared vial.

Step 3: Dissolution & Transfer

  • Cap the vial securely before removing it from the VBE.

  • Transfer the vial to the primary fume hood.

  • Add the designated solvent (e.g., DMSO, water, or buffer) slowly down the inside wall of the vial to prevent dust kick-up.

  • Seal the vial and vortex until fully dissolved.

G Storage Storage Retrieval (Desiccator) PPE Don PPE (Nitrile, Goggles) Storage->PPE Hood Ventilated Enclosure PPE->Hood Weigh Anti-static Weighing Hood->Weigh Solvent Solvent Addition Weigh->Solvent Waste RCRA Waste Disposal Solvent->Waste

Workflow for the safe handling, weighing, and disposal of Phthalazin-6-amine hydrochloride.

Spill Response & Decontamination

In the event of a powder spill, immediate action is required to prevent respiratory exposure and environmental contamination.

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a ventilated enclosure.

  • Protect: Don a P100 respirator and double-layer nitrile gloves.

  • Contain: Do NOT dry sweep, as this aerosolizes the hazardous dust. Gently cover the spill with damp absorbent paper (using water or a dilute alkaline solution to neutralize the HCl salt).

  • Collect: Carefully scoop the damp material using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, ensuring no acidic or toxic residue remains.

Waste Disposal & RCRA Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR 261[6][7], Phthalazin-6-amine hydrochloride and its contaminated byproducts must be strictly managed as hazardous waste.

  • Solid Waste: Dispose of empty vials, contaminated gloves, and weigh boats in a designated, labeled solid hazardous waste bin.

  • Liquid Waste: Solutions containing this compound must be collected in compatible, clearly labeled liquid waste carboys. Do not mix with strong oxidizing agents.

  • Drain Disposal: Strictly prohibited. The compound must be transported and incinerated at an EPA-licensed waste treatment facility[7].

References
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

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